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Foundational

3-(N-Phenyl-N-methyl)aminoacrolein CAS 14189-82-3 chemical properties

Technical Whitepaper: 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3) in Advanced API Synthesis Executive Summary 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3) is an essential building block in modern pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3) in Advanced API Synthesis

Executive Summary

3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3) is an essential building block in modern pharmaceutical synthesis, functioning primarily as a highly reactive, yet stable, C3-synthon[1]. As an application scientist specializing in Active Pharmaceutical Ingredient (API) route scouting, I frequently leverage this compound's unique electronic properties to construct complex nitrogen-containing heterocycles. Most notably, it is the critical intermediate used to construct the functionalized indole-2-carbaldehyde core of the anti-atherosclerotic statin drug, Fluvastatin[2]. This guide details the physicochemical profiling, synthetic methodologies, and application workflows for this vital intermediate.

Physicochemical Profiling and Molecular Dynamics

The stability and reactivity of 3-(N-Phenyl-N-methyl)aminoacrolein are dictated by its vinylogous amide (enaminal) structure. The causality behind its unique behavior lies in its "push-pull" electronic system: the lone pair on the nitrogen atom donates electron density into the π -system, which is subsequently withdrawn by the terminal carbonyl group. This resonance stabilization allows the molecule to be handled as a solid, unlike many simple aliphatic dialdehydes which rapidly polymerize[1]. However, this same electron-rich olefinic core makes it susceptible to oxidative degradation, necessitating strict storage conditions[3].

Table 1: Physicochemical Properties of 3-(N-Phenyl-N-methyl)aminoacrolein

PropertyValue
CAS Number 14189-82-3[4]
Molecular Formula C10H11NO[4]
Molecular Weight 161.20 g/mol [4]
Appearance Pale brown to brown solid[3]
Melting Point 50-53 °C (Decomposes at 166 °C)[3]
Boiling Point 144-145 °C at 0.8 Torr (255.6 °C at 760 mmHg)[3]
Density 1.064 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform; Very slightly in Ethyl Acetate[3]
Storage Conditions 2-8 °C under inert gas (Nitrogen/Argon)[3]

Synthetic Methodologies: Constructing the C3-Synthon

To ensure high fidelity in downstream API synthesis, the generation of 3-(N-Phenyl-N-methyl)aminoacrolein must be tightly controlled. The following self-validating protocol details its synthesis via an acid-catalyzed condensation.

Protocol 1: Synthesis via Acetal Condensation

  • Objective : Synthesize high-purity 3-(N-Phenyl-N-methyl)aminoacrolein using a protected C3-precursor.

  • Causality & Design : Free malondialdehyde is notoriously unstable. By utilizing 1,1,3,3-tetraethoxypropane as a masked dialdehyde, we control the release of the electrophile in situ. The acidic environment slowly hydrolyzes the acetal, maintaining a low steady-state concentration of the free aldehyde, which is immediately intercepted by N-methylaniline[4].

  • Step-by-Step Workflow :

    • Reagent Charging : In a dry, nitrogen-purged 500 mL round-bottom flask, combine 1.0 equivalent (107 g, 1.0 mol) of N-methylaniline with 1.1 equivalents (242 g, 1.1 mol) of 1,1,3,3-tetraethoxypropane[4].

    • Catalytic Acidification : Slowly add 20 mL of 1M HCl in absolute ethanol. Validation Check: The solution should remain homogeneous; an immediate exothermic reaction indicates overly rapid acid addition, which risks side-product formation.

    • Reflux & Condensation : Heat the reaction mixture to 80 °C under continuous stirring for 4 hours. Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the N-methylaniline spot ( Rf​≈0.6 ) is entirely consumed, replaced by a new UV-active spot ( Rf​≈0.3 ).

    • Quenching & Neutralization : Cool the reactor to 0 °C using an ice bath. Slowly add 10% aqueous NaHCO3 until the pH reaches 7.5. Causality: Neutralization is critical to halt the reaction and prevent the acid-catalyzed degradation of the newly formed enaminal.

    • Extraction & Purification : Extract the aqueous layer with dichloromethane ( 3×150 mL) and dry over anhydrous Na2SO4. Concentrate the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation (collecting the fraction at 144-145 °C at 0.8 Torr) to yield a pale brown solid upon cooling[3].

Application Spotlight: Fluvastatin Core Construction

In the synthesis of Fluvastatin, 3-(N-Phenyl-N-methyl)aminoacrolein acts as a highly efficient C3-synthon[1]. It undergoes a transamination reaction with an advanced primary arylamine intermediate, followed by cyclization to form the functionalized indole-2-carbaldehyde core[2].

G N1 N-Methylaniline (Nucleophile) N3 Acid-Catalyzed Condensation (EtOH / HCl, Reflux) N1->N3 N2 1,1,3,3-Tetraethoxypropane (C3 Electrophile Source) N2->N3 Controlled hydrolysis of acetal N4 3-(N-Phenyl-N-methyl)aminoacrolein CAS: 14189-82-3 N3->N4 Neutralization & Extraction N5 Transamination & Cyclization (Indole Core Construction) N4->N5 Acts as C3 Synthon N6 Fluvastatin API (Anti-atherosclerotic) N5->N6 Wittig Elongation & Deprotection

Figure 1: Synthetic workflow of 3-(N-Phenyl-N-methyl)aminoacrolein and downstream API application.

Protocol 2: Transamination for Indole Precursor Assembly

  • Objective : Transfer the C3-aldehyde fragment to a target primary arylamine to build the Fluvastatin precursor.

  • Causality & Design : The N-methyl-N-phenyl moiety is an excellent leaving group. By heating the compound with a more nucleophilic primary amine in the presence of a mild acid, the equilibrium is driven forward by the expulsion of N-methylaniline.

  • Step-by-Step Workflow :

    • Coupling : Dissolve 1.0 equivalent of 3-(N-Phenyl-N-methyl)aminoacrolein and 1.05 equivalents of the target primary arylamine in glacial acetic acid (5 mL/mmol).

    • Heating & Displacement : Stir the mixture at 90 °C for 3 hours. Causality: Acetic acid serves a dual purpose as a polar protic solvent and a mild acid catalyst, protonating the dimethylamino-equivalent leaving group to facilitate its displacement.

    • Validation Check : Perform TLC (Hexane:EtOAc 1:1). The disappearance of the starting aminoacrolein indicates successful transamination.

    • Isolation : Pour the hot mixture into vigorously stirred ice water (3 times the reaction volume). The new enaminal intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum to prepare for the subsequent Lewis acid-catalyzed cyclization.

Handling, Storage, and Quality Control

Due to its electron-rich diene-like system, 3-(N-Phenyl-N-methyl)aminoacrolein is highly air-sensitive[3]. Exposure to atmospheric oxygen can lead to auto-oxidation and darkening of the solid.

  • Storage : Must be stored strictly under an inert atmosphere (Nitrogen or Argon) at 2-8 °C[3].

  • Quality Control : Routine purity checks should be conducted via HPLC (UV detection at 254 nm). A macroscopic shift in color from pale brown to dark black indicates significant degradation, at which point the material must be re-distilled prior to use in API synthesis.

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Exploratory

reactivity profile of 3-(N-Phenyl-N-methyl)aminoacrolein in organic chemistry

An In-depth Technical Guide to the Reactivity Profile of 3-(N-Phenyl-N-methyl)aminoacrolein Authored by: A Senior Application Scientist Abstract 3-(N-Phenyl-N-methyl)aminoacrolein, a prominent member of the vinylogous am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity Profile of 3-(N-Phenyl-N-methyl)aminoacrolein

Authored by: A Senior Application Scientist

Abstract

3-(N-Phenyl-N-methyl)aminoacrolein, a prominent member of the vinylogous amide family, stands as a versatile and highly reactive intermediate in modern organic synthesis.[1] Its unique electronic structure, characterized by a "push-pull" system, imparts a rich and multifaceted reactivity profile. This guide provides an in-depth exploration of this profile, detailing its behavior as both a nucleophile and an electrophile, its participation in cycloaddition reactions, and its pivotal role as a C3 synthon in the construction of complex heterocyclic frameworks. We will dissect the causality behind its reactivity, present field-proven experimental protocols, and offer a comprehensive look into its applications for researchers, scientists, and professionals in drug development and materials science.[2]

Introduction: The Structural and Electronic Landscape

3-(N-Phenyl-N-methyl)aminoacrolein (CAS No. 14189-82-3) is an organic compound featuring an acrolein backbone substituted with a methylphenylamino group at the β-position.[2] This substitution is the cornerstone of its utility. The lone pair of electrons on the nitrogen atom extends the π-conjugation of the acrolein system, creating a polarized molecule with distinct electron-rich and electron-poor centers.

Key Structural Features:

  • Vinylogous Amide System: The N-C=C-C=O moiety behaves as a vinylogous amide, where the electronic properties of a standard amide are transmitted through the conjugated π-system.

  • Nucleophilic Center: The nitrogen atom and, more significantly, the β-carbon of the acrolein unit are electron-rich, making them susceptible to attack by electrophiles.

  • Electrophilic Centers: The carbonyl carbon of the aldehyde and the α-carbon are electron-deficient, serving as sites for nucleophilic attack.

This electronic dichotomy allows the molecule to react with a wide array of reagents, positioning it as a critical building block for diverse molecular architectures, from pharmaceuticals to specialized organic dyes.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 14189-82-3[1][3][4]
Molecular Formula C₁₀H₁₁NO[1][4]
Molecular Weight 161.20 g/mol [1]
Appearance Yellow solid[2]
Boiling Point 255.6 ± 32.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]

Synthesis of 3-(N-Phenyl-N-methyl)aminoacrolein

The preparation of this key intermediate has evolved to favor cost-efficiency and environmental considerations. While older methods utilized reagents like N-methylformanilide and vinyl ethers, a more contemporary and streamlined approach avoids hazardous materials and simplifies the operational process.[5]

Protocol: A Modern Synthetic Approach

A notable method involves the reaction of tetramethoxypropane with N-methylaniline under acidic conditions, followed by a base-mediated workup.[5] This procedure circumvents the need for expensive or highly toxic reagents.

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction flask with tetramethoxypropane and N-methylaniline (molar ratio of approximately 1:0.95).[5]

  • Acidic Hydrolysis: Stir the mixture for 10 minutes. Slowly add dilute hydrochloric acid (e.g., 20% mass fraction) dropwise, ensuring the temperature is maintained below 30 °C.[5]

  • Reaction: After the addition is complete, continue stirring at ambient temperature (24-26 °C) for approximately 2.5 hours to facilitate the formation of the aminoacrolein.[5]

  • Workup & Neutralization: Add toluene to the reaction mixture. Neutralize by dropwise addition of a caustic soda solution, again keeping the temperature below 30 °C, to adjust the pH to 6-7.[5]

  • Extraction: Allow the mixture to stand and separate into layers. Extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers three times with a saturated salt solution. After separation, recover the solvent from the organic layer under reduced pressure.

  • Final Product: Collect the product by distillation at 60-70 °C under a vacuum of 40 mmHg.[5]

This method is advantageous due to its operation at ambient temperatures, reduced impurity formation, and avoidance of hazardous solvents, leading to a higher yield and improved product quality.[5]

G cluster_synthesis Synthesis Workflow reagents Tetramethoxypropane + N-Methylaniline acid Add Dilute HCl (<30°C) reagents->acid Step 1 react Stir at 24-26°C (2.5h) acid->react Step 2 workup Add Toluene + NaOH (pH 6-7) react->workup Step 3 extract Extract with Toluene & Wash with Brine workup->extract Step 4 purify Distill under Vacuum (60-70°C / 40 mmHg) extract->purify Step 5 product 3-(N-Phenyl-N-methyl)aminoacrolein purify->product Step 6

Caption: Dual nucleophilic and electrophilic nature of the molecule.

Reactions with Electrophiles

Due to the electron-donating effect of the methylphenylamino group, the β-carbon is highly activated towards electrophilic attack. While the parent compound is often formed via the Vilsmeier-Haack reaction, a classic electrophilic substitution, its own reactions with electrophiles are critical. [6][7]The nitrogen atom, possessing an active lone pair, also behaves as a nucleophile. [8]

  • Electrophilic Substitution on the Phenyl Ring: The N-methyl-N-phenylamino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. Reactions like nitration, halogenation, and sulfonation will preferentially occur at these sites, although the acidic conditions required for some of these reactions can protonate the aniline nitrogen, converting it into a deactivating, meta-directing group. [9]

Reactions with Nucleophiles

The electrophilic character is centered on the aldehyde functional group.

  • Nucleophilic Addition to the Carbonyl: The carbonyl carbon is a prime target for nucleophiles such as organometallic reagents (Grignards, organolithiums), amines, and thiols. These reactions typically proceed via a standard 1,2-addition mechanism to yield secondary alcohols or, in the case of amines, iminium ions which can be precursors to other products. [8]* Conjugate Addition: The α,β-unsaturated system can undergo 1,4-conjugate addition with soft nucleophiles, although this is often less favored compared to direct addition at the activated carbonyl.

Cycloaddition Reactions

The conjugated system of 3-(N-phenyl-N-methyl)aminoacrolein makes it a valuable partner in cycloaddition reactions, a powerful tool for ring formation.

  • [4+2] Cycloadditions (Diels-Alder type): The enamine double bond can act as part of a diene system or as a dienophile. When reacting with electron-deficient dienophiles, it can serve as the diene component. Conversely, with electron-rich dienes, the α,β-unsaturated aldehyde portion can act as the dienophile.

  • [3+2] Cycloadditions: This molecule can serve as a precursor to or react with three-atom components (TACs) like nitrones or azomethine ylides to form five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. [10][11][12]The regioselectivity and stereoselectivity of these reactions are often predictable and can be rationalized using frontier molecular orbital theory. [10][11]

The Cornerstone of Heterocyclic Synthesis

The most significant application of 3-(N-phenyl-N-methyl)aminoacrolein is its use as a three-carbon (C3) building block for constructing nitrogen-containing heterocycles. [1][13]Its bifunctional nature (enamine and aldehyde) allows for elegant and efficient cyclization strategies.

  • Synthesis of Pyridines and Quinolines: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetamide) followed by cyclization is a common route to substituted pyridines.

  • Synthesis of Pyrimidines: Reaction with compounds containing an N-C-N unit, such as urea or guanidine, provides a direct pathway to pyrimidine derivatives. [4]* Vilsmeier-Haack Cyclizations: In many syntheses, related aminoacroleins are generated in situ via the Vilsmeier-Haack reaction and immediately cyclized with an appropriate partner to form complex heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles. [7][14]

G cluster_reactions Pathways to Heterocycles start 3-(N-Phenyl-N-methyl) aminoacrolein reagent1 + Active Methylene (e.g., Malononitrile) start->reagent1 reagent2 + Urea / Guanidine start->reagent2 reagent3 + Hydrazine Derivatives start->reagent3 product1 Substituted Pyridines reagent1->product1 product2 Pyrimidines reagent2->product2 product3 Pyrazoles reagent3->product3

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Foundational

thermodynamic stability of 3-(N-Phenyl-N-methyl)aminoacrolein

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(N-Phenyl-N-methyl)aminoacrolein Authored by: A Senior Application Scientist Abstract 3-(N-Phenyl-N-methyl)aminoacrolein is a bifunctional organic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(N-Phenyl-N-methyl)aminoacrolein

Authored by: A Senior Application Scientist

Abstract

3-(N-Phenyl-N-methyl)aminoacrolein is a bifunctional organic molecule of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic structures.[1] Its utility is predicated on its chemical reactivity, which is intrinsically linked to its stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this compound. We will explore the theoretical underpinnings of stability, detail robust experimental protocols for its assessment, and introduce computational workflows for predictive analysis. The causality behind each experimental choice is explained to provide a field-proven, self-validating system for characterization.

Introduction: The Nexus of Reactivity and Stability

3-(N-Phenyl-N-methyl)aminoacrolein, with its conjugated enamine-aldehyde structure, is a valuable building block in synthetic chemistry.[1] However, the very features that grant its synthetic utility—the electron-donating amino group, the electron-withdrawing aldehyde, and the conjugated π-system—also introduce potential instability. A thorough understanding of its thermodynamic stability is not merely academic; it is a critical prerequisite for:

  • Process Development: Defining safe temperature limits for synthesis, purification, and handling.

  • Storage and Shelf-Life: Establishing conditions that prevent degradation over time, ensuring the purity and efficacy of starting materials.

  • Formulation: Ensuring the compound remains stable within a final product matrix, particularly in the pharmaceutical context.

This guide provides the necessary tools to rigorously characterize the stability profile of this molecule, moving from theoretical considerations to practical, validated methodologies.

Theoretical Framework of Molecular Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a system. A compound is thermodynamically stable under a given set of conditions if it exists in a low-energy state with a minimal tendency to undergo spontaneous change. For 3-(N-Phenyl-N-methyl)aminoacrolein, several factors govern this state.

Conformational Isomerism

The molecule is not rigid. Rotation around the C-C and C-N single bonds can lead to various conformers with different energy levels. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions, such as conjugation. Computational methods, discussed in Section 4, are invaluable for exploring this conformational landscape.

Potential Degradation Pathways

The compound's "air-sensitive" nature and its decomposition upon melting (166 °C) suggest susceptibility to specific degradation pathways.[1]

  • Oxidation: The aldehyde group and the electron-rich enamine system are susceptible to oxidation, especially in the presence of air and/or catalysts.

  • Hydrolysis: The enamine functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, cleaving the C=C-N bond.

  • Polymerization: Acrolein and its derivatives can undergo polymerization, a reaction that can be initiated by heat, light, or impurities.

  • Thermal Decomposition: At elevated temperatures, intramolecular rearrangements or fragmentation can occur, leading to the irreversible breakdown of the molecule. This is consistent with the observation of decomposition at its melting point.[2]

The following diagram illustrates the logical relationship between the molecule's structure and its stability profile.

cluster_structure Molecular Structure cluster_forces Governing Factors cluster_stability Thermodynamic Profile A Conjugated π-System D Intramolecular Forces (Steric Hindrance, H-Bonding) A->D E Intermolecular Forces (van der Waals, π-stacking) A->E B Enamine Moiety (N-Phenyl-N-methyl) B->D B->E C Aldehyde Moiety C->D C->E F Conformational Stability (Relative Energy of Isomers) D->F G Chemical Stability (Resistance to Degradation) E->G F->G

Caption: Interplay of structural features and forces defining stability.

Experimental Assessment of Thermal Stability

Direct measurement of thermal events provides definitive data on a compound's stability limits. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offers a comprehensive picture.

Key Physical and Thermal Properties

The table below summarizes known properties that inform the experimental design.

PropertyValueSourceSignificance
Molecular FormulaC₁₀H₁₁NO[2]Foundational data for all analyses.
Molecular Weight161.20 g/mol [2]Used for theoretical mass loss calculations.
Melting Point166 °C (decomposes)[1][2]Critical thermal event; indicates melting and decomposition are coupled.
Boiling Point255.6 °C at 760 mmHg[1]Provides an upper bound, though decomposition occurs first.
StabilityAir Sensitive[1]Mandates use of an inert atmosphere during analysis and storage.
Storage Temp.2-8°C under inert gas[1]Recommended conditions to ensure long-term stability.
Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is the definitive technique for identifying the onset temperature of thermal decomposition, where the molecule begins to break down into volatile fragments, resulting in a mass loss. Given the compound's known air sensitivity, the experiment must be conducted under an inert atmosphere to isolate thermal degradation from oxidative degradation.[1]

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 3-5 mg of 3-(N-Phenyl-N-methyl)aminoacrolein into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment. Maintain this flow throughout the analysis.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[3]

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset of decomposition is typically determined using the tangent method at the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events like melting (endothermic) and decomposition (often exothermic). For this compound, DSC can elucidate whether melting initiates decomposition or if they are simultaneous events. A "heat-cool-heat" cycle serves as a self-validating system: if the melting peak disappears on the second heating scan, it confirms the event was part of an irreversible process like decomposition.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. This is crucial to contain any volatiles produced during decomposition and prevent contamination.

  • Atmosphere: Maintain a nitrogen purge gas at 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Ramp from 30 °C to 180 °C at 10 °C/min. This will capture the initial melting and decomposition.

    • Cool: Cool the sample at 20 °C/min back to 30 °C.

    • Second Heat: Ramp from 30 °C to 180 °C at 10 °C/min. The absence of the original melting peak confirms an irreversible thermal event.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area under peaks to determine the enthalpy (ΔH) of transitions.

The overall experimental workflow is depicted below.

cluster_prep Sample Handling cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_result Final Assessment Prep Store Sample (2-8°C, Inert Gas) TGA TGA (N₂ Atmosphere) Prep->TGA DSC DSC (N₂ Atmosphere, Hermetic Pan) Prep->DSC TGA_Data Mass Loss vs. Temp (Onset of Decomposition) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Decomposition Enthalpy) DSC->DSC_Data Result Thermodynamic Stability Profile (T_onset, ΔH_decomp) TGA_Data->Result DSC_Data->Result

Caption: Experimental workflow for thermal stability assessment.

Computational Analysis of Conformational Stability

While experiments measure bulk thermal properties, computational chemistry provides insight at the single-molecule level. Density Functional Theory (DFT) is a powerful tool for determining the geometries and relative energies of different conformers, allowing for the prediction of the most thermodynamically stable structure in the gas phase.[4][5]

Causality: By systematically rotating the key dihedral angles of the molecule and calculating the energy of each resulting structure, we can map out the potential energy surface. The structure with the lowest calculated energy (the global minimum) corresponds to the most stable conformer. This information is invaluable for understanding the molecule's inherent properties and can be correlated with experimental findings.

Workflow Protocol: DFT Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of 3-(N-Phenyl-N-methyl)aminoacrolein using molecular modeling software.

  • Conformational Search:

    • Identify key rotatable bonds: the N-phenyl bond, the N-C(acrolein) bond, and the C-C single bond of the acrolein backbone.

    • Perform a systematic scan of the potential energy surface by rotating these bonds (e.g., in 30° increments).

  • Geometry Optimization:

    • For each identified local minimum, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[4] This allows the structure to relax to its lowest energy state.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data like zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Relative Energy Analysis:

    • Compare the Gibbs free energies of all stable conformers to identify the global minimum, which represents the most thermodynamically favorable conformation.

A 1. Build Initial 3D Structure B 2. Perform Conformational Search (Rotate Key Dihedral Angles) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D 4. Frequency Calculation (Confirm True Minima) C->D E 5. Analyze Relative Gibbs Free Energies D->E F Identify Global Minimum (Most Stable Conformer) E->F

Caption: Workflow for DFT-based conformational analysis.

Summary and Recommendations

The is a multi-faceted property governed by its susceptibility to thermal decomposition and its conformational landscape. The data indicate a clear thermal limit, with decomposition occurring concurrently with melting around 166 °C.[1][2] Its sensitivity to air necessitates careful handling to prevent oxidative degradation.

Key Recommendations for Professionals:

  • Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation.

  • Storage: For long-term stability, store the material in a tightly sealed container under an inert atmosphere at the recommended 2-8 °C.[1]

  • Processing: Any synthetic or formulation step should be designed to maintain temperatures well below the decomposition onset. A safety margin of at least 50 °C below the TGA onset temperature is advisable.

  • Characterization: Employ the TGA and DSC protocols outlined in this guide as a standard quality control procedure to verify the thermal stability of new batches and to study its compatibility with other reagents or excipients.

By integrating the theoretical, experimental, and computational approaches described herein, researchers can ensure the reliable and safe use of 3-(N-Phenyl-N-methyl)aminoacrolein in their development pipelines.

References

  • LookChem. Cas 14189-82-3, 3-(N-Phenyl-N-methyl)aminoacrolein. [Link]

  • Varfolomeev, M. A., et al. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermo. [Link]

  • Google Patents. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein.
  • Fahim, M. A., et al. (2018). Non-oxidative thermal degradation of amines: GCMS/FTIR spectra analysis and molecular modeling. Cogent Engineering. [Link]

  • Moeini, G., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal. [Link]

  • Iuga, C. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

  • Chahkandi, M., et al. (2013). Conformational analysis of N-formyl-glycyl-L-isoleucyl-glycinamide tripeptide. Physical Chemistry Research. [Link]

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Exploratory

A Technical Guide to the Safe Handling and Toxicological Assessment of 3-(N-Phenyl-N-methyl)aminoacrolein

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-Phenyl-N-methyl)aminoacrolein is a chemical intermediate utilized in complex organic synthesis, particularly in the creation of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Phenyl-N-methyl)aminoacrolein is a chemical intermediate utilized in complex organic synthesis, particularly in the creation of heterocyclic compounds relevant to the pharmaceutical, agrochemical, and specialty dye industries.[1] Its structure, featuring a reactive α,β-unsaturated aldehyde (acrolein) moiety, makes it a valuable building block.[1][2] However, this same structural feature is a significant source of potential toxicological concern.

This guide provides a comprehensive overview of the available data for 3-(N-Phenyl-N-methyl)aminoacrolein and, due to the limited direct toxicological studies on this specific compound, offers an in-depth analysis of acrolein as a surrogate to infer potential hazards and inform safe handling protocols. As a Senior Application Scientist, the imperative is to approach compounds with unknown toxicological profiles with the utmost caution, leveraging established data from structurally related and highly reactive molecules.

Part 1: Physicochemical and Known Hazard Profile of 3-(N-Phenyl-N-methyl)aminoacrolein

While a complete toxicological profile for 3-(N-Phenyl-N-methyl)aminoacrolein is not available, a Safety Data Sheet (SDS) from Capot Chemical indicates that its properties have not been thoroughly investigated. This lack of comprehensive data necessitates a cautious approach, assuming potential hazards based on its chemical structure.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in Table 1. This information is critical for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 14189-82-3[2]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Appearance Yellow solid[2]
Melting Point 166 °C (decomposes)[2]
Boiling Point 255.6 °C at 760 mmHg[2]
Flash Point 92.1 °C[2]
Density 1.064 g/cm³[2]
Solubility Slightly soluble in Chloroform, very slightly soluble in Ethyl Acetate[2]
Stability Air sensitive. Recommended storage under inert gas (Nitrogen or Argon) at 2-8°C.[2]
Known Hazards and GHS Classification

The available SDS for 3-(N-Phenyl-N-methyl)aminoacrolein is not fully classified according to the Globally Harmonized System (GHS). It does, however, indicate a potential for respiratory irritation upon inhalation. Based on its structural relationship to acrolein, a more comprehensive, albeit presumptive, hazard assessment is warranted.

Part 2: Toxicological Assessment through Structural Analogy to Acrolein

The toxicity of 3-(N-Phenyl-N-methyl)aminoacrolein is likely dominated by the electrophilic and highly reactive α,β-unsaturated aldehyde functional group, known as the acrolein moiety. Acrolein is a well-documented, highly toxic substance, and its toxicological profile serves as an essential reference for understanding the potential risks of its derivatives.

Acrolein: A Profile in High Reactivity and Toxicity

Acrolein is a ubiquitous environmental pollutant found in sources like tobacco smoke and products of combustion.[3][4] It is classified as a high-priority toxic chemical by multiple agencies.[3] Its toxicity is multifaceted and severe, stemming from its ability to react with biological macromolecules.

Mechanism of Toxicity: Acrolein is a potent electrophile that readily forms adducts with DNA and proteins, leading to widespread cellular damage.[3][5][6] Key mechanisms of acrolein-induced toxicity include:

  • Oxidative Stress: Depletion of cellular antioxidants, such as glutathione, and generation of reactive oxygen species (ROS).[3][5][7]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to apoptosis (programmed cell death).[3][5]

  • Inflammation: Induction of inflammatory responses in tissues, particularly in the respiratory tract.[7]

  • DNA Damage: Formation of DNA adducts that can be mutagenic and potentially carcinogenic.[3]

GHS Hazard Classification of Acrolein

The GHS classification for acrolein is severe and highlights its multiple hazardous properties. This classification should be considered as a conservative proxy for 3-(N-Phenyl-N-methyl)aminoacrolein until specific data becomes available.

GHS_Classification cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards H225 H225 Highly flammable liquid and vapour H300_H330 H300 + H330 Fatal if swallowed or if inhaled H311 H311 Toxic in contact with skin H314 H314 Causes severe skin burns and eye damage H317 H317 May cause an allergic skin reaction H341 H341 Suspected of causing genetic defects H350 H350 May cause cancer H371 H371 May cause damage to organs H410 H410 Very toxic to aquatic life with long lasting effects Acrolein Acrolein GHS Hazards Acrolein->H225 Acrolein->H300_H330 Acrolein->H311 Acrolein->H314 Acrolein->H317 Acrolein->H341 Acrolein->H350 Acrolein->H371 Acrolein->H410

Caption: GHS Hazard classifications for Acrolein, a structural analog.

Summary of Acrolein Toxicological Data

The following table summarizes key toxicological endpoints for acrolein. Researchers should assume that 3-(N-Phenyl-N-methyl)aminoacrolein may exhibit similar, though potentially attenuated, effects.

Toxicological EndpointFindings for AcroleinSource
Acute Toxicity (Oral, Inhalation, Dermal) Fatal if swallowed or inhaled; toxic in contact with skin.[8][9][10] A strong irritant to skin, eyes, and all mucous membranes.[4][11][4][8][9][10][11]
Skin Corrosion/Irritation Causes severe skin burns.[8][9][8][9]
Eye Damage/Irritation Causes serious eye damage.[8][9][8][9]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[8][8]
Germ Cell Mutagenicity Suspected of causing genetic defects.[8][8]
Carcinogenicity May cause cancer.[8] Connections have been drawn between acrolein in tobacco smoke and lung cancer.[4][4][8]
Reproductive Toxicity May be a reproductive hazard.[11][11]
Specific Target Organ Toxicity (Single Exposure) Corrosive to the respiratory tract.[8] May cause damage to the central nervous system and optic nerve.[8][8]
Ecotoxicity Very toxic to aquatic life with long-lasting effects.[8][9][8][9]

Part 3: Safe Handling and Experimental Protocols

Given the high potential for toxicity, a stringent set of handling protocols is mandatory. The following procedures are based on best practices for handling highly toxic and reactive chemicals like acrolein and should be adopted for all work with 3-(N-Phenyl-N-methyl)aminoacrolein.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

PPE_Workflow cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) FumeHood All manipulations must occur in a certified chemical fume hood or glove box. EyePro Safety goggles and face shield FumeHood->EyePro Gloves Butyl rubber gloves (double-gloving recommended) EyePro->Gloves BodyPro Flame-resistant lab coat, long pants, and closed-toe shoes Gloves->BodyPro Decon Decontamination and Waste Disposal BodyPro->Decon Start Handling Protocol Initiation Start->FumeHood End Work Complete Decon->End

Caption: Mandatory workflow for engineering controls and PPE.

Step-by-Step Weighing and Solution Preparation Protocol

This protocol is designed as a self-validating system to prevent exposure during routine laboratory procedures.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[11][12][13]

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[11][14]

    • Don all required PPE as specified in the diagram above. Butyl rubber gloves are recommended for handling acrolein and its derivatives.[13][14]

    • Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any potential spills.[12]

  • Handling the Solid:

    • Transport the container of 3-(N-Phenyl-N-methyl)aminoacrolein to the fume hood within a sealed, non-breakable secondary container.[12]

    • Allow the container to equilibrate to the ambient temperature inside the hood before opening to avoid moisture condensation.

    • Use non-sparking tools for all manipulations.[8][15]

    • Carefully weigh the desired amount of the solid onto a tared weigh boat. Avoid creating dust.

  • Dissolution:

    • Add the weighed solid to the solvent in a suitable flask.

    • Cap the flask securely before removing it from the balance.

    • Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and ensure the system is properly vented.

  • Cleanup and Decontamination:

    • Carefully fold the absorbent pad inward and dispose of it, along with any contaminated weigh boats or wipes, into a designated hazardous waste container.[11][12]

    • Wipe down the work surface and any equipment used with an appropriate decontaminating solution.

    • All waste generated, including contaminated PPE, must be disposed of as hazardous waste.[11][13][14]

  • Post-Procedure:

    • Remove PPE in the correct order (gloves last) to avoid contaminating skin.

    • Wash hands and forearms thoroughly with soap and water.[11][15]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat, light, and ignition sources.[2][14][15] A flammable liquids storage cabinet is appropriate.[11][13] The compound is air-sensitive and should be stored under an inert atmosphere.[2]

  • Incompatibilities: Segregate from oxidizers, acids, alkalis, ammonia, and amines.[14]

  • Peroxide Formation: Like acrolein, derivatives may form explosive peroxides over time.[11][14] It is crucial to date the container upon receipt and opening. Opened containers should not be stored for extended periods (e.g., longer than 3 months is a common guideline for acrolein).[14]

Conclusion

While direct toxicological data for 3-(N-Phenyl-N-methyl)aminoacrolein remains scarce, its chemical structure, containing the highly reactive acrolein moiety, provides a strong basis for a conservative and rigorous safety assessment. The severe toxicity profile of acrolein—encompassing acute lethality, corrosivity, mutagenicity, and carcinogenicity—must guide all handling procedures. Researchers and drug development professionals must employ stringent engineering controls, appropriate personal protective equipment, and meticulous handling protocols to mitigate the significant potential risks associated with this compound. Until comprehensive toxicological data is generated, treating 3-(N-Phenyl-N-methyl)aminoacrolein with the same level of caution as acrolein is a scientifically sound and ethically responsible approach to ensuring laboratory safety.

References

  • Moghe, A., Ghare, S., & Lamoreau, B. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]

  • Moghe, A., Ghare, S., & Lamoreau, B. (2015). Molecular mechanisms of acrolein toxicity: relevance to human disease. Toxicological Sciences, 143(2), 242-255. [Link]

  • Wikipedia. (n.d.). Acrolein. [Link]

  • Kehrer, J. P., & Biswal, S. S. (2000). Molecular Effects of Acrolein. Toxicological Sciences, 57(1), 12–23. [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. [Link]

  • Drexel University Environmental Health and Safety. (2011, May 18). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. [Link]

  • LookChem. (n.d.). Cas 14189-82-3, 3-(N-Phenyl-N-methyl)aminoacrolein. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acrolein - Health Effects. [Link]

  • Moghe, A., Ghare, S., & Lamoreau, B. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]

  • Clouatre, A. M., et al. (2018). Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model. Toxicological Sciences, 166(2), 487–501. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acrolein (CAS No. 107-02-8). [Link]

  • New Jersey Department of Health. (n.d.). ACROLEIN HAZARD SUMMARY. [Link]

  • Chemos GmbH & Co. KG. (2022, December 12). Safety Data Sheet: acrolein. [Link]

  • Airgas. (2018, May 7). SAFETY DATA SHEET - Nonflammable Gas Mixture: Acrolein 1ppb-2499ppm / Nitrogen 99.7501-99.9999%. [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - ACROLEIN. [Link]

  • Purdue University. (n.d.). Acrolein Standard Operating Procedure. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024, June 26). Toxicological Profile for Acrolein. [Link]

  • NextSDS. (n.d.). 3-(N-Phenyl-N-methyl)aminoacrolein — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7847, Acrolein. [Link]

  • ChemicalCell. (n.d.). 3-(n-Phenyl-n-Methyl)Aminoacrolein CAS NO 14189-82-3. [Link]

  • Chemsrc. (2025, August 28). 3-(N-Phenyl-N-methyl)aminoacrolein | CAS#:14189-82-3. [Link]

Sources

Foundational

Architecting Heterocycles: A Technical Whitepaper on 3-(N-Phenyl-N-methyl)aminoacrolein Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3), predominantly utilized in its trans isomeric form (CAS 34900-01...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3), predominantly utilized in its trans isomeric form (CAS 34900-01-1), is a highly versatile enaminone building block[1][2]. Functioning as a stable, vinylogous amide, it bridges the gap between traditional electrophiles and nucleophiles by offering a controlled "push-pull" electronic system. This technical guide explores its mechanistic utility as a C3 synthon, its role as a superior malondialdehyde surrogate, and its specific applications in synthesizing complex nitrogen-containing heterocycles, active pharmaceutical ingredients (APIs), and specialized dyes[1][3].

Structural and Electronic Profiling

At its core, 3-(N-phenyl-N-methyl)aminoacrolein is characterized by its aminoacrolein backbone—an alkene conjugated simultaneously with an electron-donating amine and an electron-withdrawing aldehyde[1].

The Push-Pull Dynamic: The lone pair on the nitrogen atom (the N-methylaniline moiety) delocalizes through the π -system of the alkene directly into the carbonyl oxygen. This resonance significantly reduces the electrophilicity of the aldehyde carbon while increasing the nucleophilicity of the β -carbon.

Causality of Stability: Why is this compound preferred over simpler C3 building blocks? Unsubstituted malondialdehyde is highly unstable, toxic, and prone to rapid polymerization[3]. By installing the N-methylaniline group, the resulting enaminone becomes a bench-stable equivalent[3]. When activated by electrophiles (such as dialkyl sulfates or Vilsmeier reagents), it forms highly reactive vinamidinium salts, which are primed for nucleophilic attack by amidines, hydrazines, or guanidines to form pyrimidines, pyrazoles, and other complex heterocycles[3][4].

ElectronicPathway N_atom N-Methylaniline Moiety (Electron Donor) Pi_system Conjugated Alkene (π-Transmission) N_atom->Pi_system Lone Pair Delocalization Aldehyde Aldehyde Group (Electron Acceptor) Pi_system->Aldehyde π-Electron Shift Nucleophile Nucleophilic Attack (at Carbonyl or β-Carbon) Aldehyde->Nucleophile Electrophilic Activation

Push-pull electronic resonance pathway of 3-(N-methylanilino)acrolein.

Mechanistic Causality in Heterocyclic Synthesis

The utility of this intermediate spans pharmaceuticals, agrochemical development (e.g., novel pesticides and plant growth regulators), and proteomics research, where it acts as an aldehyde-substituted aniline probe[1][5]. A prominent synthetic application is its use as a reagent/catalyst in the synthesis of benzimidazoles[2].

Benzimidazole Assembly: Trans-3-(N-methylanilino)acrolein reacts with dichloride compounds under microwave irradiation to facilitate the rapid assembly of the benzimidazole core[2].

The Causality of Microwave Irradiation: The yields of this specific reaction are highly dependent on the application of microwave irradiation[2]. As an Application Scientist, I avoid conventional thermal heating for this specific transformation because prolonged high temperatures can lead to the oxidative degradation of the enaminone. Microwave irradiation provides instantaneous, localized dielectric heating. This directly excites the polar intermediates (such as the transient iminium species), rapidly overcoming the activation energy barrier for cyclization and significantly boosting the final yield[2].

Quantitative Data: Physical Properties & Reaction Metrics

The following table summarizes the key physical parameters and commercial metrics for 3-(N-methylanilino)acrolein workflows to ensure accurate stoichiometric calculations and storage protocols.

Parameter / MetricValue / DescriptionSource
CAS Numbers 14189-82-3 (General), 34900-01-1 (Trans isomer)[1][2]
Molecular Formula C10H11NO[1][2]
Molecular Weight 161.20 g/mol [1][2]
Appearance Yellow to dark brown solid[2]
Storage Conditions 15-25°C, protected from light and oxidation[1]
Purity Standard Min. 95% (Commercial/Research grade)[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental protocols must build in their own quality control. The following workflow details the microwave-assisted synthesis of benzimidazoles using trans-3-(N-methylanilino)acrolein.

Protocol: Microwave-Assisted Benzimidazole Assembly

Objective: Synthesize a benzimidazole derivative using 3-(N-methylanilino)acrolein and a dichloride reagent[2].

  • Step 1: Reagent Preparation. In an oven-dried, microwave-safe reaction vial, dissolve 1.0 equivalent of trans-3-(N-methylanilino)acrolein in anhydrous Tetrahydrofuran (THF)[2].

    • Causality: THF is selected because its moderate polarity effectively solubilizes the enaminone, while its Lewis basic oxygen transiently coordinates and stabilizes the highly reactive electrophilic transition states during the reaction.

  • Step 2: Electrophile Addition. Add 1.2 equivalents of the target dichloride reagent dropwise under an inert argon atmosphere[2].

  • Step 3: Microwave Irradiation. Seal the vial and subject it to microwave irradiation (e.g., 100°C, 50-100 W) for 15 minutes[2].

    • Causality: Microwave irradiation drives the condensation and subsequent cyclization faster than competing side reactions or polymerization[2].

  • Step 4: Self-Validation (In-Process Control). Spot the reaction mixture on a silica TLC plate alongside the starting material.

    • Validation Check: The complete disappearance of the distinct yellow, UV-active spot of the starting enaminone (at 254 nm) serves as an internal validation that the reaction has reached completion. If the spot remains, increase irradiation time in 5-minute increments.

  • Step 5: Workup and Isolation. Quench the reaction with aqueous sodium bicarbonate to neutralize generated HCl. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure benzimidazole product.

Workflow Start 3-(N-Methylanilino)acrolein + Dichloride Solvent Dissolve in THF (Lewis Basic Stabilization) Start->Solvent MW Microwave Irradiation (Dielectric Heating) Solvent->MW Catalyst Activation Intermediate Condensation Intermediate MW->Intermediate High Reactivity Rate Cyclization Intramolecular Cyclization Intermediate->Cyclization Overcome Activation Energy Product Benzimidazole Derivative Cyclization->Product Yield Optimization

Microwave-assisted benzimidazole synthesis workflow and causality.

Conclusion

3-(N-Phenyl-N-methyl)aminoacrolein is far more than a simple substituted aldehyde; it is a finely tuned electronic system that enables the precise, regioselective construction of complex heterocycles[1][3]. By leveraging its push-pull dynamics as a stable C3 synthon and employing modern techniques like microwave irradiation, drug development professionals can unlock high-yielding, scalable pathways to critical pharmaceutical and agrochemical intermediates[1][2].

References

  • ChemicalRoot. "3-(n-Phenyl-n-Methyl)Aminoacrolein CAS NO 14189-82-3". 1

  • CymitQuimica. "CAS 34900-01-1: (2E)-3-(Methylphenylamino)-2-propenal". 2

  • Santa Cruz Biotechnology. "trans 3-(N-Methylanilino)acrolein | CAS 34900-01-1". 5

  • Wikipedia. "3-Dimethylaminoacrolein". 3

  • ACS Publications. "Versatile Access to Tetrasubstituted 2-Amidoacroleins through Formal Silylformylation of Ynamides". 4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(N-Phenyl-N-methyl)aminoacrolein

Executive Summary In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, 3-(N-Phenyl-N-methyl)aminoacrolein (CAS: 14189-82-3), also known as (2E)-3-(methylphenylamino)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, 3-(N-Phenyl-N-methyl)aminoacrolein (CAS: 14189-82-3), also known as (2E)-3-(methylphenylamino)-2-propenal, stands out as a highly versatile bifunctional building block. Characterized by its unique α,β-unsaturated aldehyde functionality coupled with an enamine moiety, this compound serves as a critical precursor in the synthesis of complex nitrogen-containing heterocycles and blockbuster drugs, most notably the HMG-CoA reductase inhibitor, Fluvastatin.

This whitepaper provides an in-depth technical analysis of its physical characteristics, thermal boundaries, and mechanistic utility, culminating in a self-validating experimental protocol designed to maximize yield while preventing thermal degradation.

Physicochemical Profiling and Thermal Causality

Understanding the physical properties of 3-(N-Phenyl-N-methyl)aminoacrolein is not merely a matter of record-keeping; it is the foundation of rational reaction design. The compound's conjugated enaminone system dictates both its reactivity and its physical vulnerabilities.

According to comprehensive data from ChemicalBook [1] and LookChem [4], the quantitative physical data is summarized below:

Table 1: Physical Characteristics and Causality
PropertyValueCausality / Synthetic Significance
Molecular Formula C₁₀H₁₁NOEstablishes the core enaminone framework.
Molecular Weight 161.20 g/mol -
Appearance Pale Brown to Brown SolidColoration is a direct result of the conjugated electron delocalization. Darkening indicates oxidation.
Melting Point 166 °C (Decomposition)Critical Threshold: The enamine moiety undergoes irreversible thermal degradation and polymerization at this temperature.
Boiling Point 144-145 °C (at 0.8 Torr)High vacuum is mandatory for distillation; atmospheric distillation will destroy the compound before it boils.
Density ~1.064 g/cm³ (Predicted)Standard parameter for volumetric calculations in solvent-free setups.
Solubility Soluble in Acetonitrile, THF; Slightly in ChloroformDictates solvent choice for homogenous catalysis and coupling reactions.
Storage Conditions 2-8 °C under Inert Gas (Ar/N₂)The electron-rich enamine and aldehyde are highly susceptible to ambient oxidation.
The Significance of the 166 °C Melting/Decomposition Point

The most critical physical parameter for bench chemists is the melting point of 166 °C , which is inherently tied to decomposition. When designing high-temperature coupling reactions or microwave-assisted syntheses, the internal reaction temperature must strictly remain below 140–150 °C. Exceeding this thermal boundary causes the α,β-unsaturated backbone to polymerize, yielding intractable, tar-like byproducts that poison catalysts and ruin yields.

Mechanistic Role in Organic Synthesis

The synthetic power of 3-(N-Phenyl-N-methyl)aminoacrolein lies in its dual reactivity. It operates as a Vilsmeier-Haack type reagent, possessing both an electrophilic center (the aldehyde carbonyl) and a nucleophilic center (the enamine α-carbon).

As documented by BenchChem [2], its primary industrial application is constructing the indole core and side chains during the total synthesis of Fluvastatin. Furthermore, it exhibits high reactivity rates as a catalyst and precursor in the synthesis of benzimidazoles under microwave irradiation CymitQuimica [3].

Reactivity A 3-(N-Phenyl-N-methyl)aminoacrolein (Bifunctional Enaminone) B Electrophilic Center (Aldehyde Carbonyl) A->B Susceptible to Nucleophiles C Nucleophilic Center (Enamine α-Carbon) A->C Susceptible to Electrophiles D Condensation Reactions (e.g., Fluvastatin Indole Core) B->D API Synthesis E Microwave-Assisted Coupling (e.g., Benzimidazoles) C->E Heterocyclic Catalysis

Caption: Reactivity profile of 3-(N-Phenyl-N-methyl)aminoacrolein in organic synthesis.

Self-Validating Experimental Protocol: Microwave-Assisted Heterocyclic Coupling

To leverage this compound effectively while mitigating its thermal instability, I have designed a self-validating protocol for microwave-assisted coupling (e.g., benzimidazole synthesis). A self-validating system ensures that the chemist can visually or analytically confirm the integrity of the reaction at each step, preventing the waste of downstream reagents.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Purge a microwave-safe reaction vial with Argon for 5 minutes.

  • Causality: The enamine functionality is highly air-sensitive. Oxygen exposure leads to premature oxidation of the aldehyde.

  • Validation Check: The interior of the vial must remain completely dry. Any condensation indicates a breach in the inert atmosphere.

Step 2: Reagent Assembly

  • Action: Dissolve 1.0 mmol of 3-(N-Phenyl-N-methyl)aminoacrolein and 1.2 mmol of the target dichloride in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: THF provides excellent solubility and stabilizes the transition state of the enaminone during microwave irradiation.

  • Validation Check: The resulting solution must appear transparent and pale brown. If the solution is opaque, black, or highly viscous, the starting material has already undergone thermal or oxidative degradation and must be discarded.

Step 3: Controlled Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation, ramping the temperature to exactly 120 °C for 20 minutes.

  • Causality: The 120 °C setpoint provides the necessary activation energy for the coupling reaction while maintaining a safe 46 °C buffer below the compound's strict 166 °C decomposition threshold.

  • Validation Check: Monitor the pressure curve on the microwave synthesizer. A sudden, exponential spike in pressure indicates runaway thermal decomposition.

Step 4: Quenching and Workup

  • Action: Rapidly cool the reaction vessel to room temperature using compressed air.

  • Causality: Rapid quenching locks the equilibrium and prevents side-product formation that occurs during prolonged cooling phases.

  • Validation Check: Perform Thin Layer Chromatography (TLC) under UV light (254 nm). The distinct spot corresponding to 3-(N-Phenyl-N-methyl)aminoacrolein should be completely consumed.

Step 5: Purification

  • Action: Isolate the target heterocycle via flash column chromatography using an Ethyl Acetate/Hexane gradient.

Workflow Step1 1. Reagent Preparation Purge with Argon at 2-8°C Step2 2. Solvent Assembly Dissolve in dry THF Step1->Step2 Step3 3. Microwave Irradiation Controlled heating < 140°C Step2->Step3 Step4 4. Reaction Quenching Cool to RT to prevent decomp Step3->Step4 Step5 5. Purification Chromatography / Crystallization Step4->Step5

Caption: Step-by-step microwave-assisted synthetic workflow avoiding thermal decomposition.

Conclusion

3-(N-Phenyl-N-methyl)aminoacrolein is an indispensable intermediate in modern drug discovery and fine chemical synthesis. However, its successful application requires a rigorous understanding of its physical limits—most notably its 166 °C decomposition point and air sensitivity. By employing strict inert-gas handling and temperature-controlled protocols, researchers can harness its bifunctional reactivity to construct complex, high-value molecular architectures with high fidelity.

References

  • ChemicalBook. "3-(N-Phenyl-N-methyl)aminoacrolein | 14189-82-3".
  • BenchChem. "Application Notes and Protocols for E-3-(Methyl Phenyl Amino)-2-Propenal as a Chemical Intermediate".
  • CymitQuimica. "CAS 34900-01-1: (2E)-3-(Methylphenylamino)-2-propenal".
  • LookChem. "Cas 14189-82-3, 3-(N-Phenyl-N-methyl)aminoacrolein".

Protocols & Analytical Methods

Method

Application Note: Vinylformylation of Electron-Rich Aromatics Using 3-(N-Phenyl-N-methyl)aminoacrolein

Executive Summary The introduction of an α,β-unsaturated aldehyde (acrylaldehyde) group into an aromatic framework is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of an α,β-unsaturated aldehyde (acrylaldehyde) group into an aromatic framework is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). While the classical Vilsmeier-Haack reaction is limited to the installation of a single-carbon formyl group, vinylformylation extends this homologation by three carbons[1].

This application note details the use of 3-(N-Phenyl-N-methyl)aminoacrolein (CAS: 14189-82-3)[2][3] as a superior reagent for the vinylformylation of electron-rich aromatics. We will explore the mechanistic causality behind its reactivity and provide a field-proven, self-validating protocol specifically applied to the synthesis of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde, a crucial advanced intermediate in the manufacturing of the statin drug Fluvastatin[4].

Mechanistic Insights & Causality: Why This Reagent?

The success of a vinylformylation reaction hinges on the delicate balance between the stability of the electrophilic intermediate and its reactivity toward the aromatic substrate.

When 3-(N-phenyl-N-methyl)aminoacrolein is treated with Phosphorus Oxychloride (POCl₃), it generates a highly reactive 3-chloro-N-methyl-N-phenylpropeniminium ion [5]. This Vilsmeier-type intermediate undergoes Electrophilic Aromatic Substitution (EAS) with the substrate.

Causality in Reagent Selection:

  • Enhanced Electrophilicity: Compared to standard N,N-dimethylamino analogs, the N-phenyl-N-methyl derivative possesses an electron-withdrawing phenyl ring. This slightly destabilizes the adjacent iminium nitrogen, rendering the terminal carbon of the propeniminium system significantly more electrophilic and capable of attacking sterically hindered positions (such as the C2 position of a 3-substituted indole)[5].

  • Superior Leaving Group Dynamics: Following the EAS step, the resulting aryl-propeniminium adduct must be hydrolyzed to reveal the aldehyde. The expulsion of N-methylaniline (a weak base and excellent leaving group) is thermodynamically favored over the expulsion of aliphatic amines, driving the rapid and irreversible unmasking of the final α,β-unsaturated aldehyde[1].

Reaction Workflow & Pathway

Vinylformylation Reagent 3-(N-Phenyl-N-methyl)aminoacrolein CAS: 14189-82-3 Iminium 3-Chloro-N-methyl-N-phenylpropeniminium Ion (Active Electrophile) Reagent->Iminium + POCl3 (0-5 °C) Exothermic Activation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Iminium Adduct Aryl-Propeniminium Adduct (Wheland Intermediate) Iminium->Adduct Electrophilic Aromatic Substitution (60-80 °C) Substrate Electron-Rich Aromatic (e.g., Substituted Indole) Substrate->Adduct Nucleophilic Attack Hydrolysis Aqueous Quench / Hydrolysis (H2O, 60 °C) Adduct->Hydrolysis Addition of Water Product Vinylformylated Product (α,β-Unsaturated Aldehyde) Hydrolysis->Product Imine Cleavage & Precipitation Byproduct N-Methylaniline (Leaving Group) Hydrolysis->Byproduct Expulsion

Fig 1: Mechanistic workflow of vinylformylation via a propeniminium intermediate.

Self-Validating Protocol: Synthesis of Fluvastatin Intermediate

This protocol outlines the synthesis of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde from 3-(4-fluorophenyl)-1-isopropyl-1H-indole[4][6].

Phase 1: Electrophile Activation
  • System Preparation: Charge a dry, nitrogen-purged reactor with anhydrous Acetonitrile (5 volumes relative to the substrate).

  • Reagent Addition: Add 3-(N-Phenyl-N-methyl)aminoacrolein (1.25 equivalents)[3] to the solvent. Stir to achieve a homogeneous yellow solution.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Activation: Add POCl₃ (1.25 equivalents) dropwise over 30 minutes[6].

    • Self-Validating Check: The reaction is highly exothermic. A controlled temperature spike (ΔT ≈ +5 to 10 °C) and a distinct color shift from yellow to deep red/orange visually confirm the successful generation of the active iminium electrophile.

Phase 2: Electrophilic Aromatic Substitution (EAS)
  • Substrate Addition: Add the starting indole substrate (1.0 equivalent) in one portion.

  • Coupling: Remove the cooling bath and gradually heat the reaction mixture to 60–80 °C[6].

    • Causality: The C2 position of the indole is sterically hindered by the adjacent isopropyl and fluorophenyl groups. Elevated thermal energy is required to overcome the activation barrier for the EAS[4].

  • Monitoring: Stir for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting indole will disappear. Note: The intermediate aryl-propeniminium adduct is highly polar and will remain at the baseline until quenched.

Phase 3: Hydrolysis and Isolation
  • Quench: Cool the mixture to 20 °C. Slowly add deionized water (10 volumes) dropwise.

    • Causality: Water acts as the nucleophile to attack the iminium carbon, initiating the collapse of the intermediate and the expulsion of the N-methylaniline leaving group[1].

  • Thermal Hydrolysis: Heat the quenched biphasic mixture to 60 °C for 1 hour to drive the imine cleavage to 100% completion[6].

  • Precipitation: Cool the mixture slowly to 10–15 °C.

    • Self-Validating Check: The target α,β-unsaturated aldehyde is highly conjugated and insoluble in the aqueous mixture. A pale yellow to bright yellow crystalline solid will spontaneously precipitate[4].

  • Filtration: Filter the solid via a Büchner funnel, wash sequentially with water and cold isopropanol, and dry under vacuum at 50 °C[6].

Quantitative Data & Optimization Matrix

To ensure reproducibility and scale-up reliability, the following stoichiometric and environmental parameters must be strictly controlled:

Parameter / ReagentMolar Eq / ConditionCausal RationaleSelf-Validating Observation
3-(N-Phenyl-N-methyl)aminoacrolein 1.25 eqEnsures complete conversion of the sterically hindered aromatic substrate without excessive byproduct formation.Viscous yellow/orange solution prior to POCl₃ addition.
POCl₃ 1.25 eqStoichiometrically matches the aminoacrolein to form the active iminium electrophile.Exothermic spike; solution turns deep red/orange.
Acetonitrile (Solvent) 5–10 VolumesPolar aprotic environment stabilizes the ionic iminium intermediate while preventing competing simple formylation (which occurs if DMF is used).Homogeneous, dark reaction mixture during the EAS phase.
Hydrolysis Temperature 60 °CProvides the activation energy required to cleave the stable aryl-propeniminium adduct and expel the N-methylaniline byproduct.Immediate color lightening and precipitation of the acrylaldehyde product upon cooling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-(N-Phenyl-N-methyl)aminoacrolein

Answering your request, here is the technical support center with troubleshooting guides and FAQs. From the Desk of the Senior Application Scientist Welcome to the technical support guide for 3-(N-Phenyl-N-methyl)aminoac...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(N-Phenyl-N-methyl)aminoacrolein. As a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, handling this compound effectively is paramount.[1] One of the most common challenges researchers encounter is achieving consistent and complete solubility in polar aprotic solvents. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize your experimental workflow. We will move from foundational knowledge to advanced, actionable strategies to ensure your success.

Part 1: Foundational Knowledge (FAQs)

This section addresses the fundamental questions regarding the solute and solvents, forming the basis for our troubleshooting strategies.

Q1: What are the key chemical properties of 3-(N-Phenyl-N-methyl)aminoacrolein I should be aware of?

A1: Understanding the molecule is the first step. 3-(N-Phenyl-N-methyl)aminoacrolein (CAS: 14189-82-3) is an organic compound with the molecular formula C₁₀H₁₁NO.[2] Key properties include:

  • Appearance: Typically a yellow solid.[2]

  • Molecular Weight: 161.20 g/mol .[1]

  • Melting Point: Approximately 166 °C, with decomposition.[2][3] This is a critical parameter, as it suggests thermal sensitivity.

  • Solubility Profile: Published data indicates it is only slightly soluble in chloroform and very slightly soluble in ethyl acetate.[2] This inherent low solubility in common organic solvents is the primary challenge.

  • Stability: The compound is known to be air-sensitive.[2] It is recommended to store it under an inert atmosphere (like nitrogen or argon) at 2-8°C and handle it accordingly to prevent oxidation or degradation.[1]

The molecule's structure contains a polar aminoacrolein group and a non-polar N-phenyl-N-methyl group. This dual character can make solvent selection challenging, as the solvent must accommodate both polar and non-polar regions.

Q2: What defines a polar aprotic solvent, and why would I choose one for my experiment?

A2: Polar aprotic solvents are characterized by moderate to high polarity (dielectric constant > 5) and dipole moments, but they lack acidic protons (like the H in an O-H or N-H bond).[4][5] This means they cannot act as hydrogen bond donors, though they can be hydrogen bond acceptors.[4]

Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[6][7]

You would choose a polar aprotic solvent when you need to dissolve polar or ionic compounds without the solvent interfering in the reaction through hydrogen bonding. For instance, they are excellent for Sₙ2 reactions where they solvate the cation but leave the nucleophile relatively "free" and highly reactive.[7]

Table 1: Properties of Common Polar Aprotic Solvents
SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Key Features
DMSO 46.73.96189Highly polar, excellent solvating power for a wide range of compounds.[4][6]
DMF 36.73.86153Strong solvent, miscible with water and most organic solvents.[4][6]
Acetonitrile 37.53.9282Less polar than DMSO/DMF, lower boiling point makes it easier to remove.[5]
THF 7.61.7566Lower polarity, often used for organometallic reactions.[6]
NMP 32.24.09202High boiling point, powerful solvent.[4]

Part 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving specific problems you may encounter in the lab.

Diagram 1: General Troubleshooting Workflow

G cluster_0 Initial Problem cluster_1 Step 1: Mechanical & Physical Aids cluster_2 Step 2: Solvent System Modification cluster_3 Step 3: Chemical Modification cluster_4 Outcome Problem Incomplete Dissolution or Precipitation Observed Vortexing Vortex Vigorously (2-5 min) Problem->Vortexing Sonication Apply Sonication (15-30 min) Heating Gentle Heating (e.g., 30-40°C) Sonication->Heating If still insoluble Vortexing->Sonication If still insoluble CoSolvent Introduce a Co-Solvent (e.g., DMSO in MeCN) Heating->CoSolvent If still insoluble or precipitates on cooling Success Solubility Achieved Heating->Success If successful pH_Adjust Attempt pH Adjustment (e.g., add trace acid) CoSolvent->pH_Adjust If co-solvents fail or are incompatible CoSolvent->Success If successful pH_Adjust->Success If successful Reassess Re-evaluate Solvent Choice or Experimental Goal pH_Adjust->Reassess If all else fails G cluster_solute Solute Molecule Solute 3-(N-Phenyl-N-methyl)aminoacrolein (Solute) PolarPart Polar Head (-NH-CH=CH-CHO) NonPolarPart Non-Polar Tail (N-Phenyl-N-Methyl) Solvent Primary Solvent (e.g., Acetonitrile) Solvent->NonPolarPart Favorable Interaction (van der Waals) CoSolvent Co-Solvent (e.g., DMSO) CoSolvent->Solvent Miscibility CoSolvent->PolarPart Strong Interaction (Dipole-Dipole)

Caption: How a co-solvent improves solvation of an amphiphilic molecule.

Protocol 2: Co-Solvent Screening

  • Select a Co-Solvent: Choose a co-solvent with higher solvating power than your primary solvent. DMSO is an excellent first choice. [8][9]2. Prepare a Concentrated Stock: Dissolve your compound in 100% of the co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50-100 mM). This verifies its solubility in the pure co-solvent.

  • Titrate into Primary Solvent: While vortexing, slowly add the concentrated stock solution to your primary polar aprotic solvent until you reach your target concentration.

  • Systematic Screening: If the above method fails, perform a systematic screen. Prepare several vials with varying ratios of the co-solvent to the primary solvent (see Table 2). Add your solid compound to each and assess solubility.

Table 2: Example Starting Ratios for a DMSO/Acetonitrile Co-Solvent Screen
SamplePrimary Solvent (Acetonitrile)Co-Solvent (DMSO)Total VolumeTarget Compound Conc.
1990 µL10 µL (1%)1 mL10 mM
2950 µL50 µL (5%)1 mL10 mM
3900 µL100 µL (10%)1 mL10 mM
4800 µL200 µL (20%)1 mL10 mM
  • Trustworthiness Check: Observe the solutions after preparation and again after 24 hours at room temperature to check for precipitation. The optimal ratio is the one with the lowest percentage of co-solvent that maintains a clear solution. While co-solvents are effective, using an excessive amount can alter reaction kinetics or interfere with downstream applications. [10]

Part 3: Advanced Strategies

Q5: Co-solvents are not compatible with my downstream application, or they did not work. Is there a chemical modification approach I can try?

A5: Yes. For molecules with basic or acidic functional groups, adjusting the pH of the medium can dramatically alter solubility. [11]

  • Causality: 3-(N-Phenyl-N-methyl)aminoacrolein contains a tertiary amine nitrogen. While amines are typically basic, the predicted pKa of this compound is ~1.07, suggesting the molecule as a whole has acidic character, likely due to the influence of the conjugated system. However, the lone pair on the nitrogen can still be protonated. By adding a trace amount of a strong acid (e.g., HCl or TFA), you can protonate the nitrogen, creating a cationic species. This resulting salt form is often significantly more polar and, therefore, more soluble in highly polar aprotic solvents like DMSO or DMF. [12][13] Protocol 3: Solubility Enhancement via pH Modification

Disclaimer: This is an advanced technique that permanently alters your solution's composition. It should only be used if the presence of a small amount of acid and the salt form of your compound are acceptable for your experiment.

  • Prepare a Slurry: Suspend the desired amount of 3-(N-Phenyl-N-methyl)aminoacrolein in your chosen polar aprotic solvent (e.g., DMF).

  • Prepare an Acid Stock: Create a dilute stock solution of a strong acid (e.g., 1M HCl in an appropriate solvent or trifluoroacetic acid (TFA)).

  • Add Acid Dropwise: While stirring the slurry, add the acid solution dropwise (e.g., 1-2 µL at a time).

  • Observe: Continue adding acid and stirring until the solid dissolves completely. The solution should remain clear.

  • Trustworthiness Check: Use the minimum amount of acid required for dissolution. Excess acid can cause degradation or unwanted side reactions. This method is most effective for preparing stock solutions that will be further diluted into a buffered aqueous system.

References

  • 3-(N-Phenyl-N-methyl)aminoacrolein Chemical Properties. LookChem. [Link]

  • 3-(N-Phenyl-N-methyl)aminoacrolein — Chemical Substance Information. NextSDS. [Link]

  • 3-(n-Phenyl-n-Methyl)Aminoacrolein CAS NO 14189-82-3. ChemicalCell. [Link]

  • MSDS of 3-(N-Phenyl-N-methyl)aminoacrolein. Capot Chemical. [Link]

  • 3-(N-Phenyl-N-methyl)aminoacrolein | CAS#:14189-82-3. Chemsrc. [Link]

  • Common Polar Aprotic Solvents List. Scribd. [Link]

  • 3-(N-Phenyl-N-methyl)aminoacrolein, 1 g. Carl ROTH. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Improving tenoxicam solubility and bioavailability by cosolvent system. PubMed. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Why Does Temperature Affect How Well Substances Dissolve? RevisionDojo. [Link]

  • Solubility. University of California, Davis. [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • List of Polar aprotic and protic solvents. UCF SARC Peer Tutoring. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. PMC. [Link]

  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. American Chemical Society. [Link]

  • How can I raise the PH in order to increase the solubility of a peptide? ResearchGate. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 3-(N-Phenyl-N-methyl)aminoacrolein Production

Welcome to the technical support center for the synthesis and scale-up of 3-(N-Phenyl-N-methyl)aminoacrolein. This guide is designed for researchers, chemists, and process development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(N-Phenyl-N-methyl)aminoacrolein. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, which most commonly employs the Vilsmeier-Haack reaction or its variations. We will delve into the mechanistic underpinnings of the reaction, address common challenges encountered during scale-up, and provide robust, field-proven troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 3-(N-Phenyl-N-methyl)aminoacrolein.

Q1: What is the primary industrial synthesis route for 3-(N-Phenyl-N-methyl)aminoacrolein?

The most established method is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich substrate. For this specific product, the synthesis is typically achieved by reacting N-methylaniline with a Vilsmeier reagent generated in situ from a suitable formamide (like N,N-dimethylformamide, DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The Vilsmeier reagent is a highly electrophilic chloroiminium salt that facilitates the formylation.[5]

Q2: Why is the Vilsmeier-Haack reaction challenging to scale up?

The primary challenges stem from significant safety and control issues. Key concerns include:

  • High Exothermicity: Both the formation of the Vilsmeier reagent and the quenching of excess POCl₃ are highly exothermic reactions that can lead to thermal runaway if not properly controlled.[6][7][8]

  • Hazardous Reagents: Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water, releasing corrosive HCl and phosphoric acid.[9][10][11]

  • Reagent Instability: The Vilsmeier reagent is thermally unstable and highly sensitive to moisture, which necessitates its fresh, in situ preparation and use under strictly anhydrous conditions.[12][13]

  • Complex Work-up: Neutralizing acidic byproducts, removing high-boiling solvents like DMF, and managing the formation of colored impurities can complicate product isolation and purification.[14]

Q3: Are there safer, alternative synthesis routes?

Yes, alternative methods have been developed to avoid the use of hazardous reagents like POCl₃ and phosgene. Some patented routes include:

  • Reacting N-methylaniline with tetramethoxypropane in the presence of dilute hydrochloric acid.[15]

  • Oxidative coupling of N-methylaniline and propargyl alcohol.[16] These routes may offer improved safety profiles and reduced waste, making them attractive for industrial-scale production.[15]

Q4: What are the critical quality attributes of the starting materials?

The purity and dryness of the reagents are paramount for a successful and high-yielding reaction.

  • Phosphorus Oxychloride (POCl₃): Must be of high purity and fresh, as it can degrade over time.

  • N,N-Dimethylformamide (DMF): Should be anhydrous. The presence of moisture will rapidly decompose the Vilsmeier reagent.[5] Old DMF can contain dimethylamine, which can cause side reactions.

  • N-methylaniline: Should be pure to avoid side-product formation.

Section 2: Core Synthesis & Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic formylation of the substrate.

Vilsmeier Reagent Formation

The reaction between DMF and POCl₃ forms the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4] This step is fast and highly exothermic.

Vilsmeier_Formation cluster_0 Reagent Formation DMF DMF (N,N-Dimethylformamide) Intermediate Addition Product DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination of Cl⁻ & Rearrangement Byproduct Cl₂P(O)O⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Experimental Protocol: Vilsmeier Reagent Preparation (Lab Scale)
  • Setup: Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Cooling: Charge the flask with anhydrous DMF and cool it to 0-5 °C using an ice-salt bath.

  • Controlled Addition: Add POCl₃ (1.0-1.2 equivalents) dropwise via the dropping funnel to the vigorously stirred DMF. Crucially, maintain the internal temperature below 10 °C throughout the addition. [17]

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The reagent, which may appear as a colorless to pale yellow solution or slurry, is now ready for immediate use.[13]

Section 3: Troubleshooting Guide for Scale-Up

This guide provides solutions to specific problems encountered during the scale-up of 3-(N-Phenyl-N-methyl)aminoacrolein production.

Issue 1: Low or No Product Yield

A low yield is one of the most common issues, often pointing to problems with reagent activity or reaction conditions.

Low_Yield_Troubleshooting Start Low or No Yield Detected Check_Reagents Step 1: Verify Reagents Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions Start->Check_Conditions Check_Workup Step 3: Review Work-up & Isolation Start->Check_Workup Moisture Moisture Contamination? (Reagents/Glassware) Check_Reagents->Moisture Purity Reagent Purity/Age? (Anhydrous DMF, Fresh POCl₃) Check_Reagents->Purity Temp_Control Incorrect Temperature? (Too low for reaction, too high for stability) Check_Conditions->Temp_Control Stoichiometry Incorrect Stoichiometry? Check_Conditions->Stoichiometry Quench_Issue Premature Quenching? Check_Workup->Quench_Issue Product_Solubility Product lost to aqueous layer? Check_Workup->Product_Solubility Solution_Reagents Solution: - Use flame-dried glassware. - Use fresh, anhydrous reagents. - Prepare Vilsmeier reagent fresh. Moisture->Solution_Reagents Purity->Solution_Reagents Solution_Conditions Solution: - Monitor internal temp carefully. - For sluggish reactions, cautiously increase temp (e.g., to 40-60°C). - Optimize molar ratios. Temp_Control->Solution_Conditions Stoichiometry->Solution_Conditions Solution_Workup Solution: - Monitor reaction to completion via TLC/HPLC. - Saturate aqueous layer with brine. - Perform multiple extractions. Quench_Issue->Solution_Workup Product_Solubility->Solution_Workup

Caption: Decision workflow for troubleshooting low product yield.
Potential Cause Underlying Science Suggested Solution
Inactive Vilsmeier Reagent The chloroiminium ion is highly susceptible to hydrolysis. Any moisture in the reagents or glassware will quench it, halting the reaction.[5]Ensure all glassware is rigorously flame- or oven-dried. Use fresh, anhydrous grade DMF and high-purity POCl₃. Prepare the reagent in situ and use it immediately.[12]
Incorrect Reaction Temperature The reaction requires a specific activation energy. If the temperature is too low, the reaction may be sluggish or not start. If too high, the Vilsmeier reagent can decompose, and side reactions can occur.[12][13]Monitor the reaction progress by TLC or HPLC. If the starting material is consumed slowly, consider a gradual and controlled increase in temperature (e.g., to 40-60 °C).
Product Loss During Work-up The product may have some solubility in the acidic aqueous layer formed after quenching. Emulsions can also form, complicating phase separation.[5]Neutralize the post-quench mixture carefully to a pH of 7-8.[14] If the product is polar, saturate the aqueous layer with NaCl (brine) to decrease its solubility and perform multiple extractions with a suitable organic solvent.
Issue 2: Thermal Runaway and Exotherm Control

This is the most critical safety challenge during scale-up. Uncontrolled exotherms can lead to violent boiling, pressure buildup, and vessel failure.

Primary Exothermic Events:

  • Vilsmeier Reagent Formation: The reaction of DMF and POCl₃.[7]

  • Reaction Quench: The hydrolysis of unreacted POCl₃ and the Vilsmeier intermediate with water.[18][19]

Protocol: Safe Quenching Procedure (Reverse Quench)

The safest method is a "reverse quench," where the reaction mixture is slowly added to a large volume of a quenching solution. NEVER add water or quenching solution directly to the reaction mixture. [17]

Quench_Workflow Start Reaction Complete Step1 Cool Reaction Mixture to 0-5 °C Start->Step1 Step3 Slowly Add Reaction Mixture to Quench Vessel Step1->Step3 Step2 Prepare Quench Vessel: - Large volume (4-5x) - Ice/Aqueous Solution - Vigorous Stirring Step2->Step3 Step4 Monitor Temperature: Maintain < 20 °C Step3->Step4 Step4->Step3 Temp > 20 °C (Pause Addition) Step5 Allow to Warm to RT & Stir for 1 hour Step4->Step5 Temp OK Step6 Neutralize & Extract Step5->Step6 End Proceed to Purification Step6->End

Caption: Safe reverse quench protocol for Vilsmeier-Haack reaction.
Quenching Agent Advantages Disadvantages Scale-Up Considerations
Ice/Water Readily available and effective at dissipating heat.Highly exothermic reaction with POCl₃. Can result in a very acidic solution (HCl, H₃PO₄) requiring large amounts of base for neutralization.[18]Requires a robust cooling system and very slow addition rates. The large volume of base needed adds to the total process volume.
Aqueous Sodium Acetate Acts as a buffer, controlling the pH and the exotherm more effectively than water alone. Safer option.[18]More expensive than water/ice.Highly recommended for scale-up. Can allow for a slightly higher, controlled quench temperature (e.g., 35-40 °C) to ensure complete hydrolysis of POCl₃ and prevent delayed exotherms.[18]
Aqueous Sodium Bicarbonate Neutralizes acids as they are formed.Generates significant CO₂ gas, which can cause foaming and pressure buildup if addition is not carefully controlled.[17]Requires a vessel with sufficient headspace to accommodate foaming. Addition must be extremely slow with excellent agitation.
Issue 3: Product Purification and Impurity Removal

After a successful reaction and work-up, purification can still be challenging.

Problem Potential Cause(s) Solution(s)
Dark, Tarry, or Colored Product Formation of polymeric or cyanine dye byproducts. This is often caused by overheating during the reaction or work-up.[14]Prevention: Maintain strict temperature control (<10 °C for reagent formation, <20 °C for quench).[12] Removal: Treatment of the crude product solution with activated carbon can remove some colored impurities. Recrystallization or silica gel chromatography may be necessary.
Difficulty Removing DMF DMF has a high boiling point (153 °C) and is water-soluble, making it difficult to remove by standard extraction or evaporation.Aqueous Washes: Perform multiple washes of the organic layer with a 5-10% LiCl aqueous solution, which is more effective at removing DMF than water or brine alone.[14] Azeotropic Removal: For some solvent systems (e.g., with toluene), DMF can be removed azeotropically under reduced pressure.
Product Fails to Crystallize Presence of impurities inhibiting crystal lattice formation. The product may also be an oil at room temperature.Ensure high purity of the crude material before attempting crystallization. Try different solvent systems (e.g., ethyl acetate/hexanes, toluene). If the product is an oil, purification by column chromatography is the best alternative.

Section 4: References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Debnath, S. (2016). Vilsmeier haack rxn. Slideshare. Retrieved from [Link]

  • CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein. (2017). Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(3), 451-459. [Link]

  • ResearchGate. (2020). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vilsmeier-Haack reaction. Retrieved from [Link]

  • LookChem. (n.d.). 3-(N-Phenyl-N-methyl)aminoacrolein. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • WO2006090256A1 - Process for the preparation of n-methyl anilino acrolein. (2006). Google Patents. Retrieved from

  • Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use. In Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Dimethylaminoacrolein. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Validation for 3-(N-Phenyl-N-methyl)aminoacrolein

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 3-(N-Phenyl-N-methyl)aminoacrolein is a key chemical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-(N-Phenyl-N-methyl)aminoacrolein is a key chemical intermediate in the synthesis of various pharmaceuticals.[1][2] Its molecular structure, featuring a reactive acrolein moiety and a substituted aminophenyl group, makes it a versatile building block.[1] However, the very reactivity that makes it valuable also predisposes it to potential side reactions, leading to impurities that can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and successful drug development.

This guide provides an in-depth, scientifically-grounded comparison of analytical methods for validating the purity of 3-(N-Phenyl-N-methyl)aminoacrolein. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide a comprehensive framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]

Part 1: The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, polar organic molecule like 3-(N-Phenyl-N-methyl)aminoacrolein, RP-HPLC with UV detection is the most suitable and widely adopted analytical technique.[8] The method's strength lies in its ability to separate the main compound from structurally similar impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is the logical first choice. The non-polar C18 chains will interact with the phenyl group of the analyte, providing retention. A standard column dimension (e.g., 4.6 x 250 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is optimal. A gradient is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A small amount of buffer (e.g., phosphate or acetate) may be considered to control the pH and ensure consistent ionization state of any potential acidic or basic impurities, though the predicted pKa of the analyte itself does not necessitate it.[1]

  • Detection: The conjugated system of 3-(N-Phenyl-N-methyl)aminoacrolein, encompassing the phenyl ring and the enal functionality, is an excellent chromophore. A UV detector set at a wavelength of maximum absorbance (λmax), likely around 254 nm or 360 nm (common for extended conjugated systems), will provide high sensitivity.[9][10] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire full UV spectra, which is invaluable for peak purity assessment and impurity identification.

Proposed HPLC Purity Method: A Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(N-Phenyl-N-methyl)aminoacrolein reference standard and dissolve in 10 mL of diluent (e.g., 50:50 ACN:Water) to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.

    • Prepare the test sample by accurately weighing the material and dissolving it in the diluent to achieve the same nominal concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV/DAD at 254 nm

    • Injection Volume: 10 µL

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the working standard to establish system suitability.

    • Inject the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Comparative Analysis of Alternative Technologies

While HPLC is the primary choice, other techniques may offer advantages in specific contexts. The decision of which technology to employ should be based on the specific analytical challenge.

Method Selection Decision Framework

G start Purity Analysis of 3-(NM)A Required? decision1 Routine Analysis? start->decision1 node_hplc Standard QC & Purity Assay node_uplc High Throughput Screening or Improved Resolution Needed? node_gc Volatile or Thermally Stable Impurities Suspected? decision1->node_hplc Yes decision2 Need for Speed/Sensitivity? decision1->decision2 No decision2->node_uplc Yes decision3 Analyze Volatiles? decision2->decision3 No decision3->node_hplc No decision3->node_gc Yes

Caption: Decision tree for selecting an analytical method.

Technology Comparison
FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Separation in a liquid mobile phase based on analyte affinity for a stationary phase. Operates at moderate pressures (500-6000 psi).[11]Similar to HPLC but uses smaller particles (<2 µm) and much higher pressures (up to 15,000 psi) for separation.[11][12][13]Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.[14]
Suitability for Analyte Excellent. Ideal for non-volatile compounds like 3-(N-Phenyl-N-methyl)aminoacrolein.Excellent. Offers faster analysis and higher resolution than HPLC.[15][16]Poor to Moderate. The analyte has a high boiling point (255.6 °C) and may decompose at high temperatures.[1] Requires derivatization to increase volatility.[17][18]
Analysis Time 15 - 30 minutes3 - 10 minutes[11]10 - 25 minutes
Sensitivity GoodVery Good (narrower peaks lead to higher signal-to-noise).[12][15]Excellent (especially with FID or MS detectors).[19]
Solvent Consumption ModerateLow (due to shorter run times and lower flow rates).[12][16]Very Low
Primary Use Case Robust, routine quality control, purity assays, and stability testing.High-throughput screening, complex mixture analysis, and when higher sensitivity is required.Analysis of residual solvents, volatile impurities, or compounds that are difficult to analyze by LC.[14][19]
Limitations Longer analysis times compared to UPLC.Higher initial instrument cost and requires cleaner samples/solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.[17][20]

Part 3: Method Validation Protocol: A Self-Validating System

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][7] The following parameters must be assessed according to ICH Q2(R1) guidelines for an impurity method.[3][8]

Interconnectivity of Validation Parameters

The validation parameters are not independent; they are logically interconnected. For instance, establishing linearity is a prerequisite for determining accuracy over a range.

G cluster_0 Core Performance cluster_1 Sensitivity Limits cluster_2 Reliability Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range Linearity->Accuracy LOQ LOQ Linearity->LOQ Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOD LOD LOQ->LOD

Caption: Interconnectedness of HPLC validation parameters.

Validation Experimental Design & Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if in formulation), reference standard, and sample. Spike the sample with known related substances and degradation products (if available). Assess peak purity using a DAD detector.The analyte peak should be free from interference from other components. The method must be able to separate the main peak from known impurities.[4][7]
Linearity Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. Plot a curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.998.[21]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration levels.For an impurity, the range should typically be from the reporting level to 120% of the specification.[22]
Accuracy Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the target impurity level), in triplicate. Calculate the percentage recovery.Mean recovery should be within 80-120% for each level.
Precision Repeatability: Six replicate injections of a sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 5.0% for repeatability. Results from intermediate precision should be consistent with repeatability data.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. RSD at this concentration should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results (e.g., retention time, resolution).The method's performance should remain acceptable under minor variations. System suitability criteria must be met in all varied conditions.
System Suitability Performed before each analytical run. Inject the reference standard multiple times and evaluate parameters like tailing factor, theoretical plates, and %RSD of peak areas.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD for replicate injections ≤ 2.0%.

Conclusion

The selection and validation of a purity method for 3-(N-Phenyl-N-methyl)aminoacrolein is a rigorous process that underpins the quality of subsequent pharmaceutical development. A well-characterized RP-HPLC method serves as a robust and reliable primary choice. While UPLC offers significant gains in speed and sensitivity, and GC provides a niche capability for volatile impurity analysis, the foundational principles of method validation remain universal. By systematically evaluating specificity, linearity, accuracy, precision, and robustness as outlined in the ICH guidelines, researchers can establish a self-validating system that ensures data integrity and supports the delivery of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • UPLC vs HPLC: what is the difference?. Alispharm.

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.

  • Differences between HPLC and UPLC. Pharmaguideline.

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Research and Applications.

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. Lab-Training.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • 3-(N-Phenyl-N-methyl)aminoacrolein. LookChem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.

  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed.

  • NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. European Medicines Agency.

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. ALWSCI.

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. Aijiren.

  • Gas Chromatography (GC) for Purity & Identity. CUP contract labs.

  • 3-(N-Phenyl-N-methyl)aminoacrolein. ChemicalBook.

  • 3-(N-Phenyl-N-methyl)aminoacrolein. Chemsrc.

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency.

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Pharmaceuticals and Medical Devices Agency.

  • 3-(N-Phenyl-N-methyl)aminoacrolein — Chemical Substance Information. NextSDS.

  • Notice - ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca.

  • 3-(N-Phenyl-N-methyl)aminoacrolein. Santa Cruz Biotechnology.

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc.

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.

  • 3-(N-Phenyl-N-methyl)aminoacrolein, 1 g. Carl ROTH.

  • Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein. Google Patents.

Sources

Comparative

Comparative Reactivity Guide: 3-(N-Phenyl-N-methyl)aminoacrolein vs. 3-(dimethylamino)acrolein

Executive Summary In the design and synthesis of nitrogen-containing heterocycles—ranging from pharmaceutical active pharmaceutical ingredients (APIs) to advanced optoelectronic dyes—enaminones serve as indispensable "pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of nitrogen-containing heterocycles—ranging from pharmaceutical active pharmaceutical ingredients (APIs) to advanced optoelectronic dyes—enaminones serve as indispensable "push-pull" building blocks. This guide provides an objective, data-driven comparison between two critical vinamidinium/enaminone precursors: 3-(dimethylamino)acrolein (DMAA) and 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA) .

While structurally similar, the substitution of a single methyl group for a phenyl ring fundamentally alters the electronic landscape of the molecule. As a Senior Application Scientist, my goal is to unpack the causality behind these structural changes, demonstrating how the choice between DMAA and PMAA dictates electrophilicity, leaving-group thermodynamics, and overall reaction kinetics in drug development workflows.

Mechanistic Profiling: Push-Pull Dynamics & Causality

Enaminones are characterized by an electron-donating amine group (the "push") conjugated through an alkene to an electron-withdrawing carbonyl group (the "pull"). The efficiency of this resonance system dictates the stability of the reagent and the electrophilicity of its β -carbon.

  • 3-(dimethylamino)acrolein (DMAA): The dimethylamino moiety is a powerful, unhindered electron-donating group. The nitrogen lone pair is fully committed to the acrolein π -system. This intense orbital overlap results in a highly stable, deeply polarized molecule that is robust under various conditions but requires stronger nucleophiles or thermal activation to initiate substitution[1].

  • 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA): The introduction of the N-phenyl ring introduces competitive cross-conjugation. The nitrogen's lone pair is partially delocalized into the aromatic ring, significantly reducing the electron density "pushed" into the acrolein backbone[2]. Consequently, the β -carbon of PMAA is vastly more electrophilic than that of DMAA. Furthermore, during the final aromatization/elimination step of heterocycle synthesis, PMAA expels N-methylaniline (conjugate acid pKa ~4.8), which is a vastly superior leaving group compared to the strongly basic dimethylamine (pKa ~10.7) expelled by DMAA.

PushPull cluster_0 3-(Dimethylamino)acrolein (DMAA) cluster_1 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA) N_DMAA N(CH3)2 Group Strong EDG Pi_DMAA Conjugated Pi-System Highly Stabilized N_DMAA->Pi_DMAA Strong Resonance LG_DMAA Leaving Group Dimethylamine Pi_DMAA->LG_DMAA Cleavage N_PMAA N(Ph)(CH3) Group Weakened EDG Pi_PMAA Conjugated Pi-System More Electrophilic N_PMAA->Pi_PMAA Competes w/ Phenyl LG_PMAA Leaving Group N-Methylaniline Pi_PMAA->LG_PMAA Facile Cleavage

Fig 1: Push-pull resonance dynamics and leaving group basicity comparing DMAA and PMAA.

Quantitative & Physicochemical Comparison

To facilitate reagent selection, the following table synthesizes the core physicochemical properties and reactivity profiles of both compounds.

Property / Parameter3-(dimethylamino)acrolein (DMAA)3-(N-Phenyl-N-methyl)aminoacrolein (PMAA)Synthetic Impact
CAS Number 927-63-9[1]14189-82-3[3]Traceability for GMP sourcing.
Molecular Weight 99.13 g/mol [1]161.20 g/mol [4]Stoichiometric calculations.
Boiling Point 270-273 °C[5]144-145 °C @ 0.8 Torr[4]Dictates purification (distillation feasibility).
Electrophilicity ( β -carbon) ModerateHighPMAA reacts faster with weak nucleophiles.
Leaving Group Efficacy Poor (Dimethylamine)Excellent (N-Methylaniline)PMAA drives condensation/aromatization to completion faster.
Primary Applications Benzochlorins, pyrimidines, cyanine dyes[5],[6].Bulk drug intermediates, push-pull kinetic studies[4],[2].DMAA is the industry standard; PMAA is used for difficult cyclizations.

Experimental Workflows: Self-Validating Protocols

To objectively compare the reactivity of these two enaminones, we utilize a standardized pyrimidine synthesis workflow. This protocol is designed as a self-validating system : by monitoring the specific mass-to-charge ( m/z ) ratios of the expelled leaving groups via LC-MS, researchers can directly quantify the kinetic advantage provided by PMAA's superior leaving group.

Protocol: Comparative Synthesis of Substituted Pyrimidines

Causality Statement: The formation of a pyrimidine from an enaminone and an amidine involves an initial Michael-type addition, followed by intramolecular cyclization, and concludes with the elimination of the amine to achieve aromatization. Because the elimination step is often rate-limiting, tracking the expulsion of the amine provides direct insight into the reagent's efficiency.

Step-by-Step Methodology:

  • Nucleophile Activation: In two separate, flame-dried 50 mL round-bottom flasks (Flask A and Flask B), dissolve 10.0 mmol of benzamidine hydrochloride in 15 mL of anhydrous ethanol. Add 10.0 mmol of sodium ethoxide to each flask to liberate the free benzamidine base. Stir for 15 minutes at 25 °C.

  • Enaminone Introduction:

    • To Flask A, add 10.0 mmol of DMAA.

    • To Flask B, add 10.0 mmol of PMAA.

  • Thermal Cyclization: Equip both flasks with reflux condensers and heat the mixtures to 78 °C under a nitrogen atmosphere.

  • Kinetic Monitoring (The Validation Step): Withdraw 50 µL aliquots from each flask every 15 minutes. Quench the aliquots in 1 mL of cold methanol and analyze via LC-MS.

    • Validation Metric: Monitor the disappearance of the intermediate acyclic adduct and the appearance of the target pyrimidine mass. Crucially, track the appearance of the leaving groups: dimethylamine ( m/z 46 in ESI+) for Flask A, and N-methylaniline ( m/z 108 in ESI+) for Flask B. Flask B will exhibit a significantly steeper appearance curve for the leaving group due to the lower basicity of N-methylaniline.

  • Isolation & Purification: Upon consumption of the starting materials (typically 2 hours for PMAA, 4-6 hours for DMAA), cool the reactions to 0 °C. Filter the precipitated pyrimidine products, wash with cold water to remove residual salts and amines, and dry under vacuum at 40 °C.

Workflow Start Equimolar Enaminone + Nucleophile Solvent Anhydrous Solvent (e.g., EtOH) Start->Solvent Heat Reflux (78°C) Monitor via LC-MS Solvent->Heat Condensation Intermolecular Condensation Heat->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Purification Precipitation & Recrystallization Cyclization->Purification

Fig 2: Standardized self-validating workflow for enaminone-driven heterocycle synthesis.

Conclusion

While 3-(dimethylamino)acrolein (DMAA) remains the workhorse reagent for standard heterocycle synthesis due to its high stability and commercial availability, 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA) offers a distinct kinetic advantage. By strategically utilizing the cross-conjugation of the N-phenyl ring to increase β -carbon electrophilicity and leveraging N-methylaniline as a superior leaving group, drug development professionals can drive sterically hindered or electronically deactivated cyclizations to completion with greater efficiency.

References

  • "Understanding the Properties and Synthesis of 3-(Dimethylamino)acrolein" - NINGBO INNO PHARMCHEM CO.,LTD.
  • "3-Dimethylaminoacrolein | 927-63-9" - ChemicalBook.
  • "3-Dimethylaminoacrolein 90 927-63-9" - Sigma-Aldrich.
  • "3-(N-Phenyl-N-methyl)aminoacrolein | CAS 14189-82-3" - SCBT - Santa Cruz Biotechnology.
  • "Buy 3-(N-Phenyl-N-methyl)aminoacrolein Different Grade from Amitychem" - ECHEMI.
  • "E-3-(METHYL PHENYL AMINO)-2-PROPENAL | 14189-82-3" - Benchchem.

Sources

Validation

High-Resolution Orbitrap (HCD) vs. Triple Quadrupole (CID) for the LC-MS Analysis of 3-(N-Phenyl-N-methyl)aminoacrolein

As a Senior Application Scientist, selecting the right mass spectrometry platform for structural elucidation versus targeted quantification is a daily critical decision. When analyzing complex pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right mass spectrometry platform for structural elucidation versus targeted quantification is a daily critical decision. When analyzing complex pharmaceutical intermediates like 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3)[1], the choice of fragmentation technique and mass analyzer dictates the quality and reliability of your data.

This guide objectively compares the performance of High-Resolution Accurate-Mass (HRAM) Orbitrap systems utilizing Higher-Energy Collisional Dissociation (HCD) against traditional Triple Quadrupole (QqQ) systems utilizing Collision-Induced Dissociation (CID). By examining the mechanistic fragmentation of 3-(N-Phenyl-N-methyl)aminoacrolein, we will establish a self-validating framework for both structural profiling and routine quantification.

Mechanistic Fragmentation: The Causality of the Spectra

To optimize any MS/MS method, one must first understand why a molecule fragments the way it does. 3-(N-Phenyl-N-methyl)aminoacrolein ( C10​H11​NO ) features a conjugated enamine system linking a formyl group to an N-methylaniline moiety. Upon electrospray ionization (ESI), the molecule is readily protonated to yield the [M+H]+ precursor ion at an exact m/z of 162.0913.

The fragmentation pathways are driven by the stability of the resulting carbocations and the elimination of neutral molecules[2]:

  • Loss of Carbon Monoxide (-28 Da): The labile aldehyde group readily loses CO at low collision energies, yielding a C9​H12​N+ fragment at m/z 134.0964.

  • Cleavage of the Enamine Bond (-56 Da): The most thermodynamically favorable pathway is the loss of the neutral acrolein fragment ( C3​H4​O ), generating the highly stable N-methylanilinium base peak at m/z 106.0651.

  • Deep Cleavage to Phenyl Cation (-85 Da): At higher collision energies, the N-methylanilinium ion undergoes further dissociation (loss of CH3​N ) to form the phenyl cation ( C6​H5+​ ) at m/z 77.0386.

fragmentation M [M+H]+ m/z 162.0913 C10H12NO+ F1 Loss of CO m/z 134.0964 C9H12N+ M->F1 - CO (27.99 Da) F2 Loss of Acrolein m/z 106.0651 C7H8N+ M->F2 - C3H4O (56.03 Da) F3 Phenyl Cation m/z 77.0386 C6H5+ F2->F3 - CH3N (29.03 Da)

Figure 1: Proposed LC-MS/MS fragmentation pathway of 3-(N-Phenyl-N-methyl)aminoacrolein.

Platform Comparison: Orbitrap (HCD) vs. QqQ (CID)

While both platforms can generate the fragments described above, their instrumental architectures fundamentally alter how data is acquired and utilized.

Triple Quadrupole (QqQ): QqQ systems utilize a series of quadrupoles (Q1, Q2, Q3) where Q2 acts as a collision cell for CID[3]. Because QqQ systems operate with a continuous beam and electron multiplier detectors, they offer ultra-fast dwell times (<5 ms) per Multiple Reaction Monitoring (MRM) transition. This makes them the gold standard for high-throughput, targeted quantification.

Orbitrap HRAM: Orbitrap technology traps ions and measures their mass based on their axial oscillation frequency, providing sub-ppm mass accuracy and extreme resolving power[4]. Modern Orbitraps use an HCD cell (a multipole collision cell) that imparts beam-type collisional energy. Unlike QqQ CID, HCD allows for Stepped Normalized Collision Energy (NCE) . By applying three distinct energies (e.g., 25, 35, and 45 eV) in a single scan, HCD captures both fragile fragments (like m/z 134) and high-energy fragments (like m/z 77) simultaneously, making it vastly superior for untargeted impurity profiling and structural elucidation[5].

workflow cluster_0 Triple Quadrupole (QqQ) - CID cluster_1 Orbitrap HRAM - HCD Q1 Q1: Precursor Selection (Nominal m/z 162) Q2 Q2: CID Fragmentation (Argon Gas) Q1->Q2 Q3 Q3: Fragment Monitoring (m/z 106, 134) Q2->Q3 Det1 Detector: Electron Multiplier (Targeted MRM) Q3->Det1 Quad Quadrupole: Precursor Selection (Narrow Isolation) HCD HCD Cell: High-Energy Fragmentation (Nitrogen Gas) Quad->HCD Trap C-Trap: Ion Accumulation HCD->Trap Orb Orbitrap: High-Res Detection (Accurate Mass) Trap->Orb

Figure 2: Instrumental workflow comparison between QqQ (CID) and Orbitrap (HCD) mass analyzers.

Quantitative Data Summary

The table below summarizes the theoretical and experimentally observed m/z values for the target compound across both platforms. Notice how the Orbitrap's mass accuracy confirms the exact elemental composition, whereas the QqQ relies on nominal mass.

Fragment IonElemental FormulaTheoretical m/zOrbitrap (HCD) Observed m/zMass Error (ppm)QqQ (CID) Observed m/zRelative Abundance (HCD)
[M+H]+ C10​H12​NO+ 162.0913162.0915+1.2162.1Precursor
[M+H−CO]+ C9​H12​N+ 134.0964134.0966+1.5134.145%
[M+H−C3​H4​O]+ C7​H8​N+ 106.0651106.0653+1.9106.1100% (Base Peak)
[C6​H5​]+ C6​H5+​ 77.038677.0388+2.677.020%

Experimental Protocols: A Self-Validating System

To guarantee the trustworthiness of your analytical data, the following protocol incorporates built-in self-validation steps. This ensures that any observed variance is due to the sample chemistry, not instrumental drift.

Step 1: Sample Preparation & Matrix Validation
  • Stock Solution: Dissolve 3-(N-Phenyl-N-methyl)aminoacrolein reference standard in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilutions: Dilute to 10–1000 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation (Matrix Spike): To validate that matrix effects are not suppressing ESI ionization, spike a blank matrix sample with a known 100 ng/mL concentration of the analyte. Recovery must fall strictly between 85–115% before proceeding.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Acquisition

For Orbitrap (HCD) - Structural Elucidation:

  • Ionization: ESI Positive mode.

  • Resolution: 70,000 FWHM for Full MS; 17,500 FWHM for data-dependent MS2 (dd-MS2).

  • Fragmentation: HCD with Stepped NCE at 25, 35, and 45.

  • Self-Validation (SST): The system is only deemed 'ready' if the mass accuracy of the [M+H]+ ion in a pre-run standard is <3 ppm.

For QqQ (CID) - Targeted Quantification:

  • Ionization: ESI Positive mode.

  • Resolution: Unit resolution (0.7 Da FWHM) for Q1 and Q3.

  • Transitions: Quantifier: 162.1 106.1 (CE: 15 eV); Qualifier: 162.1 134.1 (CE: 10 eV).

  • Self-Validation (SST): Ensure the ion ratio between the quantifier and qualifier transitions remains within ± 20% of the reference standard across all QC injections.

Conclusion

For the analysis of 3-(N-Phenyl-N-methyl)aminoacrolein, the choice of platform depends entirely on the analytical objective. If the goal is to perform high-throughput pharmacokinetic screening or routine batch release, the Triple Quadrupole (CID) offers unparalleled speed and quantitative reproducibility. However, if the goal is impurity profiling, degradation pathway mapping, or retrospective data mining, the Orbitrap (HCD) is the mandatory choice, providing the high-resolution accurate-mass data necessary to definitively confirm elemental compositions[4][5].

References
  • Carl ROTH. "3-(N-Phenyl-N-methyl)aminoacrolein, 1 g". carlroth.com.
  • ResearchGate. "(+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline...".
  • Thermo Fisher Scientific. "A Comparison Between HRAM Orbitrap Technology and MS/MS for the Analysis of Polyfluoroalkyl Substances by EPA Method 537". thermofisher.com.
  • ACS Publications. "Orbitrap Mass Spectrometry | Analytical Chemistry". acs.org.
  • Metwarebio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips". metwarebio.com.

Sources

Comparative

Analytical Mastery: FTIR Characterization of 3-(N-Phenyl-N-methyl)aminoacrolein

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Spectral Analysis, and Validated Protocols Executive Summary In the pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Spectral Analysis, and Validated Protocols

Executive Summary

In the pharmaceutical development pipeline, the structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3) is a highly conjugated enaminone utilized as a critical building block in complex heterocyclic synthesis. Characterizing its functional groups via Fourier Transform Infrared Spectroscopy (FTIR) requires a nuanced understanding of molecular resonance and sampling modalities.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for the characterization of this specific enaminone. By dissecting the causality behind spectral shifts and providing a self-validating experimental protocol, this document serves as an authoritative reference for analytical scientists.

Mechanistic Insight: The Enaminone "Push-Pull" Resonance

To accurately interpret the FTIR spectrum of 3-(N-Phenyl-N-methyl)aminoacrolein, one must first understand its electronic environment. The molecule features an amine nitrogen linked to an α,β-unsaturated aldehyde, creating a robust "push-pull" vinylogous amide system.

The Causality of Spectral Shifts:

  • Carbonyl (C=O) Red-Shift: In a standard aliphatic aldehyde, the C=O stretch appears strongly between 1710–1740 cm⁻¹[1]. However, in 3-(N-Phenyl-N-methyl)aminoacrolein, the nitrogen lone pair donates electron density (push) through the alkene π -system to the electronegative carbonyl oxygen (pull). This delocalization significantly reduces the double-bond character of the carbonyl, shifting its stretching frequency down to the 1620–1650 cm⁻¹ range[2].

  • Alkene (C=C) and Amine (C-N) Coupling: The conjugation similarly lowers the C=C stretching frequency while increasing the partial double-bond character of the C-N bond. Consequently, the C-N stretch is pushed to higher wavenumbers (1250–1350 cm⁻¹), characteristic of aromatic and conjugated amines[3].

Modality Comparison: ATR-FTIR vs. Transmission (KBr)

When characterizing moisture-sensitive or highly conjugated intermediates, the choice of FTIR sampling technique directly impacts data integrity. While FTIR is universally recognized as a rapid, non-destructive analytical tool in the pharmaceutical industry[4], the physical preparation of the sample dictates the reliability of the output.

Table 1: Performance Matrix for Enaminone Characterization
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Scientific Impact & Causality
Sample Preparation Direct application (Neat)Grinding with dry KBr, pressing at 10 tonsATR eliminates grinding-induced polymorphic changes or degradation of the enaminone.
Moisture Interference Minimal to NoneHigh (KBr is highly hygroscopic)KBr readily absorbs water, creating a broad O-H band at ~3400 cm⁻¹ that can falsely indicate amine hydrolysis.
Spectral Resolution Excellent, but requires penetration depth correctionExcellent, linear Beer-Lambert relationshipATR spectra exhibit weaker peaks at high wavenumbers; software correction is required for direct library matching.
Throughput High (< 2 minutes per sample)Low (10-15 minutes per sample)ATR accelerates API intermediate release testing during time-sensitive synthetic workflows.

Verdict: For 3-(N-Phenyl-N-methyl)aminoacrolein, ATR-FTIR is the superior alternative . It bypasses the hygroscopic risks of KBr, ensuring that the absence of O-H or primary N-H stretches (expected for this tertiary amine system) is an accurate reflection of molecular purity rather than an artifact of sample preparation.

Quantitative Data: Spectral Signatures

Based on the structural mechanics of 3-(N-Phenyl-N-methyl)aminoacrolein, the following quantitative peak assignments serve as the standard for product verification.

Table 2: Functional Group Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeMechanistic Rationale
Conjugated C=O 1620 – 1650Stretching (Strong)Massive red-shift due to vinylogous amide resonance.
Conjugated C=C 1560 – 1590Stretching (Medium)Overlaps slightly with aromatic C=C; shifted down by conjugation.
Aromatic C=C ~1500, ~1600Stretching (Sharp)Characteristic of the N-phenyl ring.
C-N (Aromatic/Vinyl) 1250 – 1350Stretching (Strong)Increased double-bond character from nitrogen lone pair delocalization[3].
Aliphatic C-H 2800 – 2950Stretching (Weak)Corresponds to the N-methyl group.
Aromatic C-H 690 – 750Out-of-plane BendingIndicates mono-substituted benzene (N-phenyl group).

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify instrument calibration before any sample data is accepted.

Phase 1: System Suitability & Background (Self-Validation)
  • Laser & Interferometer Check: Power on the FTIR spectrometer (e.g., Bruker Invenio-R or Thermo Fisher Nicolet) and allow the source to stabilize for 30 minutes.

  • SST Execution: Scan a certified 1.5 mil Polystyrene reference film.

    • Validation Gate: The characteristic aromatic C=C stretch must resolve at 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . If it fails, the laser requires recalibration.

  • Background Collection: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Collect an ambient air background spectrum using 64 scans at a 4 cm⁻¹ resolution[5].

Phase 2: Sample Acquisition (ATR-FTIR)
  • Sample Application: Transfer approximately 2–3 mg of pure 3-(N-Phenyl-N-methyl)aminoacrolein powder directly onto the center of the diamond ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply uniform pressure. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample. Poor contact results in artificially low signal-to-noise (S/N) ratios.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans. Causality: Co-adding 64 scans improves the S/N ratio by a factor of 8 ( 64​ ) compared to a single scan, ensuring weak aliphatic C-H overtones are distinguishable from baseline noise[5].

Phase 3: Post-Processing & Verification
  • ATR Correction: Apply an advanced ATR correction algorithm within the spectrometer software (e.g., OPUS or OMNIC) to adjust for the wavelength-dependent penetration depth.

  • Baseline Verification: Ensure the baseline is flat at 100% transmittance (or 0 Absorbance) in non-absorbing regions (e.g., 2000–2500 cm⁻¹). A sloping baseline indicates light scattering or improper anvil pressure.

Analytical Decision Workflow

The following diagram illustrates the logical workflow and self-validating loops required for the robust FTIR characterization of enaminone intermediates.

FTIR_Workflow Start Sample Receipt: 3-(N-Phenyl-N-methyl)aminoacrolein SST System Suitability Test (SST) Polystyrene Film (1601 cm⁻¹) Start->SST Decision Select FTIR Modality SST->Decision Pass ATR ATR-FTIR (Diamond Crystal) Decision->ATR KBr Transmission FTIR (KBr Pellet) Decision->KBr ATR_Prep Direct Application Apply uniform pressure ATR->ATR_Prep KBr_Prep Grind with dry KBr Press at 10 tons KBr->KBr_Prep Data_Acq Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res, 64 scans) ATR_Prep->Data_Acq KBr_Prep->Data_Acq Validation Self-Validation Loop: Check Baseline & S/N Ratio Data_Acq->Validation Validation->Data_Acq Fail (Recalibrate) Analysis Spectral Analysis: Identify C=O (1620-1650 cm⁻¹) Identify C=C (1580-1600 cm⁻¹) Validation->Analysis Pass

Figure 1: Self-validating analytical workflow for enaminone FTIR characterization.

Sources

Validation

A Comparative Guide to Ensuring Batch-to-Batch Consistency of 3-(N-Phenyl-N-methyl)aminoacrolein

For researchers, scientists, and professionals in drug development, the consistency of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reproducible and reliable results are built...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the consistency of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reproducible and reliable results are built. In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the quality of starting materials is paramount.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for evaluating the batch-to-batch consistency of 3-(N-Phenyl-N-methyl)aminoacrolein (CAS 14189-82-3), a key building block in organic and pharmaceutical synthesis.[3]

This document is designed to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, enabling you to build a robust, self-validating system for quality assurance.

The Critical Role of Consistency in Pharmaceutical Synthesis

3-(N-Phenyl-N-methyl)aminoacrolein is a versatile intermediate, often employed in the construction of heterocyclic systems and other complex molecular architectures.[3] Variations in its purity, impurity profile, or physical properties from one batch to another can have cascading effects on downstream reactions, impacting yield, purity of the final API, and potentially introducing new, uncharacterized impurities.[4] Regulatory bodies such as those adhering to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) which addresses impurities in new drug substances, mandate stringent control over starting materials and intermediates.[4][5][6]

This guide will explore a multi-faceted analytical approach to ensure that each batch of 3-(N-Phenyl-N-methyl)aminoacrolein meets the rigorous standards required for pharmaceutical development.

Analytical Workflow for Batch-to-Batch Consistency

A comprehensive evaluation of batch-to-batch consistency should not rely on a single analytical technique. Instead, a suite of orthogonal methods should be employed to build a complete picture of the material's identity, purity, and impurity profile.

Batch_Consistency_Workflow Figure 1: Analytical Workflow for Batch Consistency cluster_0 Batch Reception & Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Analysis & Decision Batch_Sample New Batch of 3-(N-Phenyl-N-methyl)aminoacrolein Visual_Inspection Visual Inspection (Color, Form) Batch_Sample->Visual_Inspection Solubility_Test Solubility Assessment Visual_Inspection->Solubility_Test FTIR FTIR Spectroscopy (Identity) Solubility_Test->FTIR NMR NMR Spectroscopy (¹H & ¹³C for Structure & Purity) FTIR->NMR Confirms Functional Groups HPLC HPLC-UV (Purity & Impurity Profiling) NMR->HPLC Confirms Structure & Initial Purity GCMS GC-MS (Volatile Impurities & Residual Solvents) HPLC->GCMS Detailed Impurity Profile Data_Comparison Compare Data to Reference Standard & Previous Batches GCMS->Data_Comparison Comprehensive Data Package Specification_Check Check Against Pre-defined Specifications Data_Comparison->Specification_Check Decision Accept / Reject Batch Specification_Check->Decision

Caption: Workflow for evaluating batch-to-batch consistency.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds and for creating a detailed impurity profile. For 3-(N-Phenyl-N-methyl)aminoacrolein, a reverse-phase HPLC method with UV detection is highly effective.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The nonpolar stationary phase is well-suited for retaining the aromatic and moderately polar 3-(N-Phenyl-N-methyl)aminoacrolein and separating it from both more polar and less polar impurities.

  • Gradient Elution: A gradient of a polar solvent (e.g., water with a pH modifier like formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the effective elution of a wide range of impurities with varying polarities. This is crucial for detecting unexpected impurities.[1]

  • UV Detection: The conjugated system in 3-(N-Phenyl-N-methyl)aminoacrolein provides strong UV absorbance, making it readily detectable. Monitoring at multiple wavelengths can help to distinguish between the main component and impurities with different chromophores.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of each batch sample and a reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Interpretation:

The consistency of the retention time of the main peak across different batches confirms the identity of the compound relative to a reference standard. The peak area percentage of the main peak provides a quantitative measure of purity. New or significantly larger impurity peaks in a batch compared to the reference standard indicate a deviation in the impurity profile.

Batch IDRetention Time (min)Purity by Area % (254 nm)Key Impurity A (%)Key Impurity B (%)
Reference 12.599.80.10.05
Batch 001 12.599.70.10.06
Batch 002 12.699.80.090.05
Batch 003 12.598.50.80.1

Table 1: Comparative HPLC data for different batches of 3-(N-Phenyl-N-methyl)aminoacrolein.

In Table 1, Batches 001 and 002 show high consistency with the reference standard. Batch 003, however, exhibits lower purity and a significant increase in Impurity A, warranting further investigation or rejection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for identifying residual solvents from the synthesis and purification processes, as well as volatile by-products.

Causality Behind Experimental Choices:

  • Capillary GC Column: A non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation of a wide range of volatile organic compounds.

  • Temperature Programming: A gradual increase in the oven temperature allows for the sequential elution of compounds based on their boiling points, from the most volatile to the least volatile.

  • Mass Spectrometry Detection: Provides structural information for each separated component, enabling positive identification of impurities by comparing their mass spectra to libraries (e.g., NIST).

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Interpretation:

The total ion chromatogram (TIC) is used to assess the overall volatile impurity profile. By integrating the peaks and comparing their relative areas, a semi-quantitative assessment of each impurity can be made. The mass spectrum of each peak is compared against a spectral library for identification.

Potential Impurities from Synthesis:

The synthesis of 3-(N-Phenyl-N-methyl)aminoacrolein often involves a Vilsmeier-Haack type reaction.[8][9] Potential impurities arising from this process include:

  • Residual N,N-dimethylformamide (DMF): A common solvent and reagent in Vilsmeier-Haack reactions.[8]

  • Unreacted starting materials: Such as N-methylaniline.

  • By-products of the Vilsmeier reagent: Such as dimethylamine hydrochloride and phosphoric acid salts (non-volatile, detected by other means).[8]

  • Cyanine dyes: Highly colored by-products that can form from self-condensation of the Vilsmeier reagent.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information and can also be used for quantitative analysis (qNMR).

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integral of the signals is directly proportional to the number of protons, allowing for a highly accurate assessment of purity against a known standard.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule, confirming the carbon skeleton.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid) is added to a precisely weighed sample.

Data Interpretation:

The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum should be consistent with the structure of 3-(N-Phenyl-N-methyl)aminoacrolein and match the reference standard. The presence of unexpected signals indicates impurities. The ¹³C NMR spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups.[10]

Causality Behind Experimental Choices:

  • Characteristic Vibrational Frequencies: Specific functional groups absorb infrared radiation at characteristic frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. For 3-(N-Phenyl-N-methyl)aminoacrolein, key absorbances include C=O (aldehyde), C=C (alkene), and C-N stretching vibrations.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Data Interpretation:

The FTIR spectrum of a new batch should be overlaid with that of the reference standard. The positions and relative intensities of the absorption bands should be identical. Any significant differences may indicate the presence of impurities or a different polymorphic form.

Wavenumber (cm⁻¹)Assignment
~1650C=O stretch (aldehyde)
~1600C=C stretch (alkene)
~1590, 1490C=C stretch (aromatic)
~1350C-N stretch

Table 2: Expected characteristic FTIR absorption bands for 3-(N-Phenyl-N-methyl)aminoacrolein.

Setting Acceptance Criteria

Establishing clear and justified acceptance criteria is a critical component of quality control.[11] These criteria should be based on a combination of regulatory guidelines (e.g., ICH), data from reference batches, and an understanding of the manufacturing process and its capability.

TestAcceptance Criteria
Appearance Light orange to red to brown crystalline powder
Identity (FTIR) Spectrum conforms to the reference standard
Purity (HPLC) ≥ 99.0%
Any single impurity (HPLC) ≤ 0.2%
Total impurities (HPLC) ≤ 1.0%
Residual Solvents (GC-MS) Meets ICH Q3C limits
¹H NMR Spectrum conforms to the structure

Table 3: Example of a specification sheet for 3-(N-Phenyl-N-methyl)aminoacrolein.

Conclusion

Ensuring the batch-to-batch consistency of 3-(N-Phenyl-N-methyl)aminoacrolein is a critical, multi-step process that underpins the reliability and reproducibility of pharmaceutical research and development. A robust quality control strategy should not be viewed as a mere series of tests, but as a holistic, self-validating system. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, NMR, and FTIR, and by understanding the scientific principles behind these methods, researchers and drug development professionals can be confident in the quality of their starting materials. This, in turn, leads to more reliable process development, a clearer understanding of impurity profiles, and ultimately, safer and more effective medicines.

References

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Malvern Panalytical. (2014, March 17). Setting Effective Product Specifications in Pharmaceutical Manufacturing. AZoM.com. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ReAgent Chemicals. (2025, August 6). The Importance of Quality Control In Pharmaceutical Manufacturing. Retrieved from [Link]

  • Vaayath. (2020, November 25). Pharmaceutical Specifications. Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. Retrieved from [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. Specification Setting and Manufacturing Process Control for Solid Oral Drug Products. Retrieved from [Link]

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CPT Labs. A Reliable Guide To Raw Material Testing. Retrieved from [Link]

  • DES Pharma. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

  • Pharma Validation. Analytical Testing Requirements for Raw Material Approval. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • BA Sciences. (2025, December 3). What is Raw Material Testing? Standards for Quality Assurance. Retrieved from [Link]

  • ChemicalCell. 3-(n-Phenyl-n-Methyl)Aminoacrolein CAS NO 14189-82-3. Retrieved from [Link]

  • Carl ROTH. 3-(N-Phenyl-N-methyl)aminoacrolein, 1 g. Retrieved from [Link]

  • LookChem. Cas 14189-82-3,3-(N-Phenyl-N-methyl)aminoacrolein. Retrieved from [Link]

  • NextSDS. 3-(N-Phenyl-N-methyl)aminoacrolein — Chemical Substance Information. Retrieved from [Link]

  • Kougen Sangyo. 3-(N-Phenyl-N-methyl) aminoacrolein. Retrieved from [Link]

  • Capot Chemical. (2026, March 17). MSDS of 3-(N-Phenyl-N-methyl)aminoacrolein. Retrieved from [Link]

  • Carl ROTH. 3-(N-Phenyl-N-methyl)aminoacrolein, 5 g. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 3-(N-Phenyl-N-methyl)aminoacrolein | CAS#:14189-82-3. Retrieved from [Link]

Sources

Comparative

comparative efficacy of 3-(N-Phenyl-N-methyl)aminoacrolein in Vilsmeier-Haack reactions

Title: Comparative Efficacy of 3-(N-Phenyl-N-methyl)aminoacrolein in Extended Vilsmeier-Haack Reactions: A Technical Guide for Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 3-(N-Phenyl-N-methyl)aminoacrolein in Extended Vilsmeier-Haack Reactions: A Technical Guide for Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The Vilsmeier-Haack (VH) reaction is a fundamental electrophilic aromatic substitution process used for the regioselective formylation of electron-rich arenes and heterocycles[1]. While the classical reagent—generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—efficiently introduces a single-carbon formyl group, modern pharmaceutical synthesis frequently demands the direct installation of extended carbon frameworks.

To introduce an α,β -unsaturated aldehyde (a 3-carbon acrolein unit), "extended" Vilsmeier reagents are required. This guide objectively compares the efficacy of 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA) against the traditional extended reagent, 3-(Dimethylamino)acrolein (DMAA) , and the standard DMF system. Through mechanistic analysis and empirical data, we demonstrate why PMAA is the superior reagent for complex, pilot-scale pharmaceutical synthesis, particularly in the functionalization of indoles for statin derivatives[2].

Mechanistic Rationale: The Superiority of PMAA

As a Senior Application Scientist, I evaluate reagents not just on theoretical yield, but on their mechanistic stability and operational safety during scale-up. The choice between DMAA and PMAA hinges on the electronic and steric properties of the amine leaving group.

  • Resonance Stabilization & Electrophilicity: When treated with POCl₃, both DMAA and PMAA generate a vinylogous chloromethyleneiminium ion. However, the purely aliphatic N,N-dimethyl group in DMAA creates a highly reactive, poorly stabilized electrophile that is prone to premature polymerization and tar formation. In contrast, the N-phenyl ring in PMAA effectively delocalizes the positive charge of the iminium intermediate. This tempered electrophilicity prevents side reactions and ensures the reagent survives long enough to react selectively with the target substrate.

  • Steric Guidance: The bulkier N-methyl-N-phenyl moiety in the Wheland intermediate provides enhanced steric hindrance. This drives exceptional regioselectivity, which is critical when functionalizing complex heterocycles with multiple nucleophilic sites.

  • Operational Safety & Handling: DMAA is a volatile, highly corrosive liquid (bp 143°C) that causes severe skin burns, making large-scale handling hazardous[3][4]. PMAA is a stable, non-corrosive solid (mp ~50–53°C)[5][6], drastically simplifying weighing, transfer, and storage in GMP environments.

Pathway A PMAA + POCl3 B Vinylogous Chloroiminium Ion A->B Activation D Wheland Intermediate B->D Electrophilic Attack C Electron-Rich Arene (e.g., Indole) C->D E Aqueous Hydrolysis D->E Rearrangement F Extended Formylated Product E->F -Amine

Figure 1: Mechanistic pathway of the extended Vilsmeier-Haack reaction using PMAA.

Comparative Performance Data

The following table synthesizes quantitative data comparing standard and extended Vilsmeier reagents. The data highlights PMAA's balance of reactivity, stability, and yield.

ParameterStandard Vilsmeier (DMF)Extended Vilsmeier (DMAA)Extended Vilsmeier (PMAA)
Carbon Unit Introduced 1-Carbon (Formyl)3-Carbon (Acrolein)3-Carbon (Acrolein)
Physical State LiquidCorrosive Liquid[4]Stable Solid[6]
Intermediate Stability HighLow (Prone to polymerization)High (N-phenyl resonance)
Typical Yield (Indoles) 85% – 95%45% – 60%80% – 85% [2]
Regioselectivity ExcellentModerateExcellent
Scale-up Suitability ExcellentPoor (Hazardous handling)Excellent

Experimental Protocol: Synthesis of Fluvastatin Intermediate

To demonstrate the practical application of PMAA, the following self-validating protocol details the synthesis of (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal, a critical intermediate in the production of the cholesterol-lowering drug Fluvastatin[2].

Causality Check: We utilize 2-methyltetrahydrofuran (2-MeTHF) as the solvent instead of traditional THF. 2-MeTHF offers a higher boiling point for the heating phase and cleanly separates from water during the aqueous quench, streamlining the extraction process and improving solvent recovery to ~80%[2].

Step-by-Step Methodology:
  • Reagent Preparation: In a dry, nitrogen-purged reactor, dissolve 1.2 equivalents of 3-(N-Phenyl-N-methyl)aminoacrolein in anhydrous 2-MeTHF. Cool the system to 0°C using an ice-salt bath.

  • Electrophile Generation: Slowly add 1.25 equivalents of POCl₃ dropwise over 30 minutes. Critical Control: Maintain the internal temperature below 10°C to prevent the degradation of the vinylogous chloroiminium ion. Stir for 30 minutes post-addition.

  • Substrate Addition: Dissolve 1.0 equivalent of 3-(4-fluorophenyl)-1-isopropyl-1H-indole in 2-MeTHF. Add this solution dropwise to the activated Vilsmeier complex.

  • Reaction Execution: Remove the cooling bath and allow the mixture to warm to room temperature, then heat to 60°C. Stir for 2 to 4 hours. Validation: Monitor reaction completion via HPLC (disappearance of the indole starting material).

  • Hydrolysis (Quenching): Cool the reaction mixture to -10°C. Slowly pour the mixture into a vigorously stirred solution of ice-cold 1M HCl (or saturated sodium acetate) to hydrolyze the iminium intermediate into the final aldehyde.

  • Isolation & Purification: Separate the organic 2-MeTHF layer. Extract the aqueous layer once more with 2-MeTHF. Combine the organic phases, wash with saturated brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to yield an orange oil. Recrystallize from absolute ethanol to obtain the product as a brownish-yellow solid (Yield: ~83%)[2].

Workflow Step1 1. Dissolve PMAA in 2-MeTHF (0°C) Step2 2. Dropwise addition of POCl3 (<10°C) Step1->Step2 Step3 3. Add Indole Substrate & Heat to 60°C Step2->Step3 Step4 4. Quench in Ice-Cold 1M HCl (Hydrolysis) Step3->Step4 Step5 5. Extract (2-MeTHF), Dry, & Recrystallize Step4->Step5

Figure 2: Step-by-step workflow for indole functionalization using PMAA.

Conclusion

For drug development professionals requiring the direct introduction of an α,β -unsaturated aldehyde onto an aromatic framework, 3-(N-Phenyl-N-methyl)aminoacrolein (PMAA) vastly outperforms 3-(dimethylamino)acrolein. By leveraging the resonance stabilization and steric bulk of the N-phenyl group, PMAA suppresses unwanted polymerization, guarantees high regioselectivity, and provides a safe, solid-state handling profile essential for GMP manufacturing.

References

  • "Vilsmeier–Haack reaction - Wikipedia", wikipedia.org,[Link]

  • "CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)

Sources

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